3,5-Difluoro-2-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXXYSSIKCYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382644 | |
| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-33-1 | |
| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3,5-Difluoro-2-(trifluoromethyl)aniline, a potentially valuable building block in pharmaceutical and agrochemical research. Due to the absence of a direct, documented synthesis in the current literature, this guide presents a rational, multi-step approach based on established and reliable methodologies for the regioselective functionalization of aniline derivatives. The proposed pathway leverages a directed ortho-C-H trifluoromethylation strategy, which offers a high degree of control and efficiency.
I. Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in three key steps, starting from the commercially available 3,5-difluoroaniline. This pathway involves the installation of a directing group, a regioselective trifluoromethylation, and subsequent deprotection to yield the target molecule.
The proposed three-step synthesis is as follows:
-
Protection of the Amino Group : The amino group of 3,5-difluoroaniline is first protected as an N-picolinamide. This serves the dual purpose of reducing the reactivity of the amino group and acting as a directing group for the subsequent C-H functionalization step.
-
Directed Ortho-C-H Trifluoromethylation : A trifluoromethyl group is introduced at the C2 position of the N-(3,5-difluorophenyl)picolinamide intermediate. This is achieved through a visible-light-mediated reaction, which allows for precise regiocontrol.
-
Deprotection of the Picolinamide : The picolinamide protecting group is removed to unveil the amino group, yielding the final product, this compound.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed synthesis pathway for this compound.
II. Quantitative Data Summary
The following table summarizes the expected reaction conditions and yields for each step of the proposed synthesis. The data is extrapolated from analogous reactions reported in the literature on similar substrates. Actual yields may vary depending on specific experimental conditions and optimization.
| Step | Reaction | Starting Material | Key Reagents & Catalysts | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Picolinamide Protection | 3,5-Difluoroaniline | Picolinoyl chloride, Pyridine | Dichloromethane (DCM) | 0 °C to rt | 4-6 | 85-95 |
| 2 | Ortho-Trifluoromethylation | N-(3,5-difluorophenyl)picolinamide | CF3SO2Na, Eosin Y, Cu(OAc)2 | Acetonitrile (MeCN) | Room Temperature | 12-24 | 60-75 |
| 3 | Picolinamide Deprotection | N-(3,5-Difluoro-2-(trifluoromethyl)phenyl)picolinamide | Hydrochloric Acid (aq.) | Ethanol/Water | Reflux | 12-24 | 70-85 |
III. Detailed Experimental Protocols
The following are detailed experimental protocols for each step in the proposed synthesis of this compound. These protocols are adapted from established literature procedures for similar transformations.
Step 1: Synthesis of N-(3,5-difluorophenyl)picolinamide
This procedure details the protection of the amino group of 3,5-difluoroaniline as a picolinamide, which will act as a directing group in the subsequent trifluoromethylation step.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of N-(3,5-difluorophenyl)picolinamide.
Protocol:
-
To a stirred solution of 3,5-difluoroaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of picolinoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(3,5-difluorophenyl)picolinamide.
Step 2: Synthesis of N-(3,5-Difluoro-2-(trifluoromethyl)phenyl)picolinamide
This key step involves the regioselective introduction of a trifluoromethyl group at the C2 position of the aniline ring, directed by the picolinamide group, using a visible-light-mediated C-H activation strategy.[1]
Diagram of Experimental Workflow:
Caption: Workflow for the ortho-trifluoromethylation of N-(3,5-difluorophenyl)picolinamide.
Protocol:
-
In a reaction vessel equipped with a magnetic stir bar, combine N-(3,5-difluorophenyl)picolinamide (1.0 eq.), sodium triflinate (CF3SO2Na, 1.5 eq.), Eosin Y (1-5 mol%), and copper(II) acetate (Cu(OAc)2, 10-20 mol%) in anhydrous acetonitrile (MeCN, 0.1 M).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the vessel and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the mixture with visible light (e.g., blue LEDs) and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3,5-Difluoro-2-(trifluoromethyl)phenyl)picolinamide.
Step 3: Synthesis of this compound (Deprotection)
The final step involves the removal of the picolinamide directing group to furnish the target aniline. Acidic hydrolysis is a common and effective method for this transformation.[2]
Diagram of Experimental Workflow:
Caption: Workflow for the deprotection of the picolinamide group.
Protocol:
-
Dissolve N-(3,5-Difluoro-2-(trifluoromethyl)phenyl)picolinamide (1.0 eq.) in a mixture of ethanol and water.
-
Add a sufficient amount of concentrated hydrochloric acid (e.g., 6 M aqueous solution).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain this compound.
IV. Conclusion
The proposed three-step synthesis provides a viable and robust pathway to this compound. The key to this approach is the use of a picolinamide directing group to achieve a highly regioselective ortho-C-H trifluoromethylation. This method avoids the challenges associated with the direct functionalization of highly fluorinated anilines and offers a clear and adaptable route for the synthesis of this and other similarly substituted aniline derivatives. The experimental protocols provided are based on well-precedented reactions and can be optimized to achieve higher yields and purity. This guide should serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science.
References
physicochemical properties of 3,5-Difluoro-2-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity, making it a valuable substituent in the design of novel pharmaceuticals.[2][3] This guide provides a summary of the available physicochemical data for this compound, offers a comparative analysis with related isomers, and details standardized experimental protocols for property determination.
Physicochemical Properties
Direct experimental data for this compound is limited. The following table summarizes the available information, largely based on supplier data and predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123973-33-1 | |
| Molecular Formula | C₇H₄F₅N | |
| Molecular Weight | 197.11 g/mol | [4] |
Due to the scarcity of experimental data for the target compound, the following table provides a comparative summary of physicochemical properties for structurally related fluorinated and trifluoromethylated anilines. These values offer a valuable reference for estimating the properties of this compound.
Table 2: Comparative Physicochemical Properties of Related Aniline Derivatives
| Property | 3,5-Difluoroaniline | 3,5-Bis(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)aniline |
| CAS Number | 372-39-4 | 328-74-5 | 98-16-8 | 123973-25-1 |
| Molecular Weight | 129.11 g/mol | 229.12 g/mol [5] | 161.12 g/mol [6] | 179.11 g/mol |
| Physical Form | Solid | Liquid[5] | Liquid[6] | Liquid |
| Melting Point | 37-41 °C | N/A | 5-6 °C | N/A |
| Boiling Point | N/A | 85 °C / 15 mmHg[5] | 187 °C[6] | 189 °C |
| Density | N/A | 1.467 g/mL at 25 °C[5] | 1.29 g/cm³[6] | 1.39 g/mL at 25 °C |
| Refractive Index | N/A | n20/D 1.434[5] | n20/D 1.480 | n20/D 1.462 |
| Solubility | Insoluble in water[7] | N/A | Insoluble in water[6] | N/A |
| Flash Point | 75 °C (closed cup) | 98 °C (closed cup)[5] | N/A | 82 °C (closed cup) |
Experimental Protocols
The following sections detail standardized experimental procedures for determining key physicochemical properties of aromatic amines.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property for assessing the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
-
Principle : A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.[8]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or DigiMelt), glass capillary tubes (sealed at one end).[9]
-
Sample Preparation :
-
Procedure :
-
Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
For an unknown sample, perform a rapid preliminary heating (e.g., 10-20°C/min) to determine an approximate melting range.[9]
-
Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[9][10]
-
Perform a second, careful determination with a slow heating rate of 1-2°C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts into a transparent liquid (T2).[10] The melting range is T1-T2.
-
Boiling Point Determination (Microscale/Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] This method is suitable for small sample volumes.
-
Principle : A small sample is heated, and a capillary tube traps its vapor. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[12]
-
Apparatus : Thiele tube or other heating bath (e.g., Mel-Temp), thermometer, small test tube or vial, capillary tube (sealed at one end).[12][13]
-
Procedure :
-
Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.[12]
-
Insert the capillary tube into the liquid with the open end down.[12]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]
-
Place the assembly into the Thiele tube containing heating oil.[12][13]
-
Heat the apparatus gently.[13] A stream of bubbles will begin to emerge from the capillary tip as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample has exceeded the external pressure.[12][13]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]
-
pKa Determination (Potentiometric Titration)
The pKa value quantifies the basicity of the aniline's amino group. Potentiometric titration is a highly accurate method for this determination.[14][15]
-
Principle : A solution of the amine is titrated with a standard strong acid. The pH is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[14]
-
Apparatus : pH meter with a combination electrode, burette, magnetic stirrer, beaker.
-
Procedure :
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
Prepare a solution of the aniline derivative with a precisely known concentration in deionized water or a suitable solvent mixture.[14]
-
Record the initial pH of the solution.
-
Add the titrant (a standardized strong acid, e.g., HCl) in small, known increments.[14]
-
After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis :
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[14]
-
Determine the volume of titrant required to reach the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[14]
-
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The logP value is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique.[16]
-
Principle : The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer like PBS at pH 7.4 for LogD). The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient (P) is calculated. LogP is the base-10 logarithm of P.[16][17]
-
Apparatus : Separatory funnel or vials, shaker/vortex mixer, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).[16][18]
-
Procedure :
-
Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol to ensure thermodynamic equilibrium.[18]
-
Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).
-
Add a known volume of the stock solution to a vial containing a known volume of the other phase.
-
Agitate the mixture for a set period (e.g., 1 hour) to allow the compound to partition and reach equilibrium.[16]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase for concentration analysis.
-
-
Data Analysis :
Applications and Synthesis Context
Fluorinated anilines, particularly those bearing a trifluoromethyl group, are highly valued building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][4] The presence of these fluorine-containing moieties can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2][4] Consequently, this compound is a promising scaffold for creating libraries of novel compounds for high-throughput screening and subsequent lead optimization in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 5. 3,5-二(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 16. enamine.net [enamine.net]
- 17. acdlabs.com [acdlabs.com]
- 18. agilent.com [agilent.com]
An In-Depth Technical Guide to 3,5-Difluoro-2-(trifluoromethyl)aniline
This technical guide provides a comprehensive overview of 3,5-Difluoro-2-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, structural characteristics, and its role as a valuable building block in the synthesis of complex molecules. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide leverages data from closely related compounds to provide a thorough and practical resource.
Chemical Identity and Structure
CAS Number: 123973-33-1
Molecular Formula: C₇H₄F₅N
The structure of this compound is characterized by an aniline core substituted with two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 2 position. The presence of these electron-withdrawing groups significantly influences the molecule's chemical properties and reactivity.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | 3,5-Difluoroaniline | 3,5-Bis(trifluoromethyl)aniline | This compound (Estimated) |
| CAS Number | 372-39-4[1] | 328-74-5 | 123973-33-1 |
| Molecular Weight | 129.11 g/mol [1] | 229.12 g/mol | 197.11 g/mol |
| Melting Point | 37-41 °C[2] | Not available | Likely a low melting solid or liquid |
| Boiling Point | 80 °C at 20 mmHg | 85 °C at 15 mmHg | Expected to be in a similar range |
| Density | 1.295 g/cm³[2] | 1.467 g/mL at 25 °C | Estimated to be between 1.3 and 1.5 g/mL |
| Solubility | Insoluble in water[2] | Not available | Expected to be insoluble in water |
Role in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in modern drug design.[3] These modifications can significantly enhance a compound's pharmacological profile by improving its lipophilicity, metabolic stability, and binding affinity to biological targets. Trifluoromethylated anilines, such as the title compound, are therefore highly sought-after intermediates in the synthesis of novel therapeutic agents, particularly in the fields of oncology and central nervous system disorders.[4]
The electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of the aniline nitrogen, affecting its interaction with physiological targets. Furthermore, the increased metabolic stability imparted by the C-F bonds can lead to improved pharmacokinetic properties, such as a longer half-life in the body.
Caption: Role of Trifluoromethylated Anilines in Drug Development.
Representative Experimental Protocols
Synthesis of a Trifluoromethylated Aniline Derivative (General Procedure)
This procedure outlines a common multi-step synthesis that could be adapted for the preparation of this compound, likely starting from a readily available di-substituted benzene derivative.
Step 1: Nitration of a Dihalogenated Benzene
-
To a stirred solution of a suitable dihalogenated benzene in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro derivative.
Step 2: Introduction of the Trifluoromethyl Group
-
The nitro-dihalogenated benzene can be subjected to a nucleophilic aromatic substitution reaction with a trifluoromethylating agent (e.g., potassium trifluoroacetate in the presence of a copper catalyst) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group
-
Dissolve the trifluoromethylated nitrobenzene derivative in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired trifluoromethylated aniline.
Caption: Representative Experimental Workflow for Synthesis.
Conclusion
This compound represents a key chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. While specific data for this isomer remains scarce, the established importance of the trifluoromethyl and difluoroaniline moieties in medicinal chemistry underscores its value as a synthetic building block. The information and representative protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related fluorinated compounds. Further research into the specific properties and reactivity of this molecule is warranted and will undoubtedly contribute to the advancement of fluorine chemistry and its applications.
References
A Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-(trifluoromethyl)aniline and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Difluoro-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine. The presence of fluorine atoms and a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this and related compounds. This technical guide outlines the key spectroscopic data for structurally related compounds and provides detailed experimental protocols for their analysis.
Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for compounds structurally related to this compound. This information can be used to predict the spectral properties of the target compound.
3,5-Difluoroaniline
This compound shares the same difluoro-substitution pattern on the aniline ring.
Table 1: NMR Spectroscopic Data for 3,5-Difluoroaniline
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | CDCl₃ | 6.25 - 6.40 | m | - |
| 3.70 | br s | - | ||
| ¹³C NMR | - | Data not fully available in search results | - | - |
| ¹⁹F NMR | CDCl₃ | Data not fully available in search results | - | - |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for 3,5-Difluoroaniline [1][2]
| Technique | Parameter | Value |
| IR (ATR-Neat) | Key Absorptions (cm⁻¹) | Specific peak values not detailed in search results, but spectra are available |
| MS (GC-MS) | Molecular Ion (m/z) | 129 |
| Key Fragments (m/z) | 102, 101 |
Trifluoromethyl-Substituted Anilines
These compounds provide insight into the influence of the trifluoromethyl group on the spectroscopic properties.
Table 3: ¹H NMR Spectroscopic Data for Various Trifluoromethyl Anilines
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-(Trifluoromethyl)aniline | - | Data not fully available in search results | - | - |
| 3-(Trifluoromethyl)aniline | - | Data not fully available in search results | - | - |
| 4-Fluoro-3-(trifluoromethyl)aniline | CDCl₃ | 6.94 | - | - |
| 6.82 | - | - | ||
| 6.74 | - | - | ||
| 3.72 | - | - |
Table 4: ¹³C NMR Spectroscopic Data for N,2-dimethyl-N-(trifluoromethyl)aniline [3]
| Solvent | Chemical Shift (δ, ppm) |
| Chloroform-d | 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75 |
Table 5: ¹⁹F NMR Spectroscopic Data for Various Trifluoromethyl Anilines [3]
| Compound | Solvent | Chemical Shift (δ, ppm) |
| N-methyl-N-(trifluoromethyl)aniline | Acetone-d₆ | -59.64 |
| N,2-dimethyl-N-(trifluoromethyl)aniline | Chloroform-d | -59.97 |
Table 6: Mass Spectrometry (MS) Data for 3-(Trifluoromethyl)aniline [4]
| Technique | Parameter | Value |
| MS | Molecular Ion (m/z) | 161 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Standard single pulse, often proton-decoupled.
-
Reference: Typically referenced to an external standard like CFCl₃ (0 ppm).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-F, C=C aromatic).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is common for anilines.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a relevant m/z range to include the expected molecular ion.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. For structural elucidation, perform tandem MS (MS/MS) to analyze the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound and the relationship between different analytical techniques.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: The relationship between key spectroscopic techniques and the structural information they provide.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹⁹F NMR Analysis of 3,5-Difluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. 3,5-Difluoro-2-(trifluoromethyl)aniline, a molecule of significant interest due to its potential applications as a synthetic building block, presents a unique challenge and opportunity for nuclear magnetic resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectroscopic features of this compound.
Due to the limited availability of public experimental data for this compound, this guide presents a detailed prediction of its ¹H and ¹⁹F NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy and are informed by the experimental data of structurally analogous compounds.
Predicted ¹H and ¹⁹F NMR Data
The anticipated NMR data for this compound is summarized below. These predicted values for chemical shifts (δ), coupling constants (J), and signal multiplicities provide a foundational dataset for researchers working with this or similar molecules.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | ~4.0 - 5.0 | Broad Singlet | - |
| H-4 | ~6.8 - 7.2 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-6 | ~6.6 - 7.0 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
Predicted ¹⁹F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 3-F | ~(-110) - (-115) | Doublet of Quartets (dq) | ³J(F-F) ≈ 20-25, ⁴J(F-H) ≈ 8-10 |
| 5-F | ~(-110) - (-115) | Doublet of Quartets (dq) | ³J(F-F) ≈ 20-25, ⁴J(F-H) ≈ 8-10 |
| 2-CF₃ | ~(-60) - (-65) | Triplet (t) | ⁴J(F-F) ≈ 20-25 |
Experimental Protocols for NMR Analysis of Fluorinated Anilines
To obtain high-quality ¹H and ¹⁹F NMR spectra for compounds like this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves the aniline derivative and has minimal overlapping signals in the regions of interest. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.
-
Concentration : Prepare a sample solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (C₆H₅CF₃) at approximately -63.72 ppm relative to CFCl₃.
¹H NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : Set a spectral width that encompasses the expected chemical shifts, typically 0-12 ppm.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans : Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy
-
Instrument : A spectrometer equipped with a fluorine-observe probe is necessary.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is used. For quantitative analysis, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Spectral Width : The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -250 to 0 ppm) may be necessary initially to locate all signals.
-
Decoupling : ¹H decoupling is often used to simplify the spectra by removing ¹H-¹⁹F couplings.
-
Relaxation Delay : For quantitative measurements, a longer relaxation delay (5 times the longest T₁ of the fluorine nuclei) is crucial.
-
Number of Scans : The number of scans will depend on the concentration and the natural abundance of ¹⁹F (which is 100%).
-
Visualization of Predicted NMR Interactions
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the predicted key spin-spin coupling interactions that would be observed in its NMR spectra.
Predicted NMR Couplings in this compound
Concluding Remarks
References
Spectroscopic Analysis of 3,5-Difluoro-2-(trifluoromethyl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry characteristics of 3,5-Difluoro-2-(trifluoromethyl)aniline. This document outlines predicted spectral data, detailed experimental protocols, and the fundamental principles of these analytical techniques as they apply to this specific halogenated aromatic amine.
Introduction
This compound is a substituted aniline derivative of interest in pharmaceutical and materials science research. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring, imparts distinct physicochemical properties that can be elucidated through spectroscopic analysis. FT-IR spectroscopy provides crucial information about the functional groups and vibrational modes within the molecule, while mass spectrometry reveals its molecular weight and fragmentation patterns, aiding in structural confirmation and impurity profiling. This guide serves as a practical resource for the analytical characterization of this compound.
Predicted FT-IR Spectral Data
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary amine, aromatic, and fluorinated functional groups. The following table summarizes the expected prominent peaks and their assignments. These predictions are based on the analysis of structurally similar compounds, including 3,5-difluoroaniline and 2-(trifluoromethyl)aniline.[1][2][3][4]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3450 - 3550 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |
| 3350 - 3450 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |
| 1610 - 1640 | N-H Scissoring (Bending) | Primary Aromatic Amine | Strong |
| 1580 - 1610 | C=C Aromatic Stretch | Aromatic Ring | Medium-Strong |
| 1450 - 1500 | C=C Aromatic Stretch | Aromatic Ring | Medium |
| 1300 - 1350 | C-N Stretch | Aromatic Amine | Strong |
| 1250 - 1350 | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| 1100 - 1200 | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| 1000 - 1100 | C-F Stretch | Aryl-Fluorine | Strong |
| 850 - 950 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
| 650 - 750 | CF₃ Bending | Trifluoromethyl (-CF₃) | Medium |
Predicted Mass Spectrometry Data
The electron ionization mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions resulting from the cleavage of the trifluoromethyl group and fragmentation of the aromatic ring. The predicted mass-to-charge ratios (m/z) and their corresponding ionic fragments are detailed below.
| Predicted m/z | Proposed Fragment Ion | Description of Neutral Loss |
| 197 | [C₇H₄F₅N]⁺ | Molecular Ion (M⁺) |
| 178 | [C₇H₄F₄N]⁺ | Loss of HF |
| 128 | [C₆H₄F₂N]⁺ | Loss of CF₃ |
| 101 | [C₅H₂F₂]⁺ | Loss of CF₃ and HCN |
| 75 | [C₄H₂F]⁺ | Further fragmentation of the ring |
Experimental Protocols
The following protocols provide a general framework for the FT-IR and mass spectrometric analysis of this compound.
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Perform a baseline correction and ATR correction on the resulting spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC inlet.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 500
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
This in-depth guide provides a foundational understanding of the FT-IR and mass spectrometric properties of this compound, equipping researchers with the necessary information for its analytical characterization. The predicted data and experimental protocols serve as a valuable starting point for laboratory investigations.
References
Navigating the Physicochemical Landscape of 3,5-Difluoro-2-(trifluoromethyl)aniline: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability of 3,5-Difluoro-2-(trifluoromethyl)aniline (CAS No. 123973-33-1), a critical building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, providing available data, theoretical insights, and detailed experimental protocols to facilitate its effective use and handling.
Introduction
This compound is a substituted aniline derivative characterized by the presence of two fluorine atoms and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials. An in-depth understanding of its solubility and stability is paramount for optimizing reaction conditions, formulation development, and ensuring product shelf-life.
While specific experimental data for this compound is not extensively available in public literature, this guide provides a robust framework based on the known properties of structurally similar compounds and established analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 123973-33-1 | [1] |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.11 g/mol |
Solubility Profile
For context, the solubility of closely related compounds is provided in the table below.
| Compound | Solvent | Solubility | Source |
| 3,5-Difluoroaniline | Water | Insoluble | [2][3] |
| Toluene | Soluble | [2] | |
| 3,5-Di(trifluoromethyl)aniline | Water | Insoluble | [4] |
| 2,3,5-Trifluoro-6-(trifluoromethyl)aniline | Water | Insoluble | |
| Ethanol, Methanol, Chloroform | Soluble |
It is anticipated that this compound will exhibit poor solubility in aqueous media and good solubility in common organic solvents.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. While specific stability data is scarce, general information for related compounds suggests that it is stable under standard laboratory conditions.
| Compound | Condition | Stability | Source |
| 3,5-Difluoroaniline | Recommended storage conditions | Stable | [5] |
| 3,5-Di(trifluoromethyl)aniline | Room temperature in closed containers | Stable | [4] |
It is important to note that anilines can be susceptible to oxidation and degradation under exposure to light, air, and extreme temperatures.
Experimental Protocol for Stability Assessment
A comprehensive stability study for this compound should evaluate its degradation under various stress conditions.
Methodology:
-
Forced Degradation Studies: The compound is subjected to stress conditions such as acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV/Vis light).
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Degradant Identification: Mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
-
Long-Term and Accelerated Stability Studies: To determine shelf-life, the compound is stored at various temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) and analyzed at predetermined intervals.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data for this compound remains limited, the provided information on structurally related molecules and detailed experimental protocols offers a practical framework for its effective utilization. Further experimental investigation is encouraged to fully characterize the physicochemical properties of this important chemical entity.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 123973-33-1 - chemBlink [ww.chemblink.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
safety data sheet and handling precautions for 3,5-Difluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for 3,5-Difluoro-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of specialized pharmaceutical compounds. This document is intended for use by trained professionals in a laboratory or manufacturing setting.
Chemical Identity and Properties
This compound is an aromatic amine with the chemical formula C₇H₄F₅N. Its structure is characterized by a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an amine group.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 123973-33-1 |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Appearance | Not explicitly stated in available resources; related anilines are often liquids or low-melting solids. |
| Solubility | Insoluble in water; soluble in organic solvents.[1] |
Note: Specific quantitative data for the pure compound is limited in publicly available literature. Data for similar compounds, such as 3,5-di(trifluoromethyl)aniline, indicate a clear yellow liquid appearance and a boiling point of 176°C.[1]
Safety and Hazard Information
Based on data for structurally related fluorinated and trifluoromethylated anilines, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
This classification is based on data for similar compounds such as 3,5-difluoroaniline and 3,5-bis(trifluoromethyl)aniline.
Handling Precautions and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
A lab coat or chemical-resistant apron should be worn.
-
Full-body protection may be required for large-scale operations.
-
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.
General Hygiene
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed separately.
Accidental Release and First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Potential Applications and Signaling Pathways
Compounds incorporating the 3,5-difluoro-2-(trifluoromethyl)phenyl moiety have been investigated for their therapeutic potential, particularly in the treatment of age-related macular degeneration (AMD). The rationale behind their use is to modulate the visual cycle and reduce the accumulation of cytotoxic lipofuscin deposits in the retina.
While the specific signaling pathways are not fully elucidated in the provided resources, the therapeutic target is the reduction of bisretinoid lipofuscin, which is implicated in the pathology of dry AMD and Stargardt Disease. The development of non-retinol piperidine compounds containing the 3,5-difluoro-2-(trifluoromethyl)phenyl group aims to inhibit the formation of these cytotoxic bisretinoids.
This guide is intended to provide a summary of the available safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable safety regulations.
References
Navigating the Synthesis and Application of 3,5-Difluoro-2-(trifluoromethyl)aniline: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the commercial availability, synthesis, and potential applications of the fluorinated aniline, 3,5-Difluoro-2-(trifluoromethyl)aniline (CAS Number 154522-63-1). This document is intended for researchers, scientists, and drug development professionals interested in the strategic use of fluorinated building blocks in medicinal chemistry and materials science.
Initial investigations reveal that this compound is not a readily available commercial product. However, a comprehensive analysis of its structurally similar and commercially available analogs provides valuable insights into its potential properties, synthesis, and applications. This guide focuses on a comparative study of three key analogs: 3,5-Di(trifluoromethyl)aniline , 3,5-Difluoro-4-(trifluoromethyl)aniline , and 3,5-Difluoroaniline .
Comparative Analysis of Commercially Available Analogs
To facilitate research and development, the following table summarizes the key physical and chemical properties of the commercially available analogs. This data provides a baseline for predicting the characteristics of the target compound.
| Property | 3,5-Di(trifluoromethyl)aniline | 3,5-Difluoro-4-(trifluoromethyl)aniline | 3,5-Difluoroaniline |
| CAS Number | 328-74-5 | 123950-44-7 | 372-39-4 |
| Molecular Formula | C₈H₅F₆N | C₇H₄F₅N | C₆H₅F₂N |
| Molecular Weight | 229.12 g/mol | 197.11 g/mol | 129.11 g/mol |
| Appearance | Liquid | - | Solid |
| Boiling Point | 85 °C at 15 mmHg[1] | - | 80 °C at 20 mmHg |
| Melting Point | - | - | 37-41 °C |
| Density | 1.467 g/mL at 25 °C[1] | - | 1.295 g/cm³ |
| Refractive Index | n20/D 1.434[1] | - | 1.512-1.514 |
| Purity | ≥97% | - | ≥98% |
| Primary Suppliers | Sigma-Aldrich[1], BLD Pharm, Apollo Scientific | Smolecule[2] | Sigma-Aldrich, ChemicalBook, Chem-Impex[3] |
Potential Synthesis Strategies for this compound
A conceptual workflow for the synthesis of fluorinated anilines, based on documented procedures for related compounds, is presented below.[4][5][6]
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocols for Analog Synthesis
The following protocols for the synthesis of related anilines are provided as a reference for developing a synthetic route to this compound.
Synthesis of 3,5-Bis(trifluoromethyl)aniline
This procedure involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene.[7][8]
Materials:
-
3,5-Bis(trifluoromethyl)nitrobenzene (1 mol, 259 g)
-
Ethyl acetate (500 g)
-
Palladium on carbon (5% Pd/C, 5 g)
-
Hydrogen gas
-
1L Autoclave
Procedure:
-
Charge a 1L autoclave with 3,5-bis(trifluoromethyl)nitrobenzene and ethyl acetate.
-
Add the 5% palladium-carbon catalyst to the mixture.
-
Seal the autoclave and raise the temperature to 60°C.
-
Introduce hydrogen gas to a pressure of 2 MPa.
-
Maintain the temperature and pressure for 20 hours with stirring.
-
After the reaction is complete, cool the autoclave, filter the mixture to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by distillation to obtain 3,5-Bis(trifluoromethyl)aniline.
Synthesis of 3,5-Difluoroaniline
Several methods for the synthesis of 3,5-difluoroaniline have been reported. One common approach involves the dehalogenation and reduction of a chlorinated and nitrated precursor.[6][9]
Materials:
-
2,6-dichloro-3,5-difluoronitrobenzene
-
Hydrogen gas
-
Palladium catalyst
-
An inorganic or organic base
Procedure:
-
The synthesis starts from 2,4,5-trichloronitrobenzene, which undergoes fluorination and subsequent chlorination with denitration to yield 1,3-dichloro-4,6-difluorobenzene.[6]
-
Nitration of this intermediate produces 2,6-dichloro-3,5-difluoronitrobenzene.[6]
-
The 2,6-dichloro-3,5-difluoronitrobenzene is then reduced with hydrogen in the presence of a palladium catalyst and a base.[6] This reaction typically occurs at temperatures ranging from 40 to 250°C.[6]
Potential Applications in Research and Drug Development
The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity.[2][10][11][12][13] Based on the applications of its analogs, this compound is a promising building block for several fields.
Medicinal Chemistry and Drug Discovery
The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs.[14] Analogs of the target compound are used in the synthesis of drug candidates for a range of therapeutic areas.
-
3,5-Bis(trifluoromethyl)aniline is a precursor for compounds targeting neurological disorders, inflammatory conditions, and infectious diseases.[10] It has also been used to synthesize potent growth inhibitors of drug-resistant bacteria.[15]
-
3,5-Difluoro-4-(trifluoromethyl)aniline is explored as a building block for pharmaceuticals, particularly in oncology and central nervous system disorders.[2]
-
3,5-Difluoroaniline serves as an intermediate in the development of drugs for neurological and cardiovascular conditions.[3]
The potential interactions of a molecule derived from this compound within a biological signaling pathway are conceptualized below.
References
- 1. 3,5-二(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. 3,5-Bis(trifluoromethyl)aniline | 328-74-5 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 3,5-Difluoro-2-(trifluoromethyl)aniline Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl structures.[2][3]
Fluorinated organic compounds, such as those containing trifluoromethyl (-CF3) groups, are of significant interest in drug design. The incorporation of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Specifically, trifluoromethylated anilines are crucial building blocks for novel therapeutics in areas like oncology and central nervous system disorders.[4][6] 3,5-Difluoro-2-(trifluoromethyl)aniline is a highly valuable, electron-deficient scaffold. Its derivatization via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, paving the way for the synthesis of novel chemical entities with potential therapeutic applications.[7]
Principle and Reactivity Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[3][8]
When using a halo-derivative of this compound as a substrate, several factors must be considered:
-
Substrate Reactivity: The aniline ring is highly electron-deficient due to the strong electron-withdrawing effects of two fluorine atoms and a trifluoromethyl group. This can impact the rate of oxidative addition.[9]
-
C-X Bond Reactivity: The reaction's success depends on the halide (X) present on the aniline ring. The typical reactivity order for oxidative addition is I > OTf > Br > Cl.[8] Carbon-fluorine bonds are generally unreactive under standard Suzuki conditions, ensuring they remain intact.[1]
-
Catalyst and Ligand Selection: Due to the electron-deficient nature of the substrate, the choice of catalyst and ligand is critical. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or preformed palladacycles (e.g., CataCXium A Pd G3) are often required to facilitate the reaction and improve yields.[9][10]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. For challenging couplings with electron-deficient substrates, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is essential to prevent catalyst deactivation and ensure reproducibility.[9]
Experimental Protocols
This section provides a detailed, generalized protocol for the mono-arylation of a halo-substituted this compound. This procedure is a representative starting point and may require optimization for specific substrates and boronic acids.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-3,5-difluoro-2-(trifluoromethyl)aniline (1.0 eq)
-
Arylboronic acid (1.2–1.5 eq)
-
Palladium pre-catalyst (e.g., CataCXium® A Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), 2-MeTHF, or THF/water (5:1))
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., oven-dried round-bottom flask or reaction vial, condenser)
-
Purification supplies (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-3,5-difluoro-2-(trifluoromethyl)aniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[9]
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a substrate concentration of approximately 0.1 M.[10]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction vigorously at the desired temperature (typically 70–110 °C) for 4–24 hours.[1][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following tables summarize typical conditions for Suzuki-Miyaura couplings involving challenging halo-anilines and related substrates, providing a starting point for optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-5 (Ligand) | Effective for electron-deficient aryl chlorides and bromides.[11] |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Good for a broad range of functional groups. |
| CataCXium® A Pd G3 | (Internal) | 2-5 | A preformed palladacycle, effective for challenging couplings of bromoanilines.[10] |
| Pd(PPh₃)₄ | (Internal) | 3-5 | A classic catalyst, though may require higher temperatures and longer reaction times. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Ratio (v/v) | Typical Temperature (°C) |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80-110 |
| K₃PO₄ | 2-3 | 2-MeTHF | N/A | 70-100 |
| K₂CO₃ | 2-3 | Toluene / H₂O | 5:1 | 90-110 |
| Na₂CO₃ | 2-3 | DMF / H₂O | 1:1 | 90-100[12] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. jelsciences.com [jelsciences.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Difluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of novel heterocyclic compounds utilizing 3,5-difluoro-2-(trifluoromethyl)aniline as a key starting material. The unique substitution pattern of this aniline, featuring two fluorine atoms and a trifluoromethyl group, makes it a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethyl moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Introduction to Fluorinated Heterocycles
Fluorinated heterocyclic compounds are of immense interest in drug discovery and development. The introduction of fluorine atoms or trifluoromethyl groups into a molecule can profoundly alter its physicochemical and biological properties. These alterations may include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Control: Strategic placement of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.
This compound is a versatile precursor for a variety of heterocyclic systems, including quinolines, quinazolinones, and benzimidazoles, which are prevalent scaffolds in numerous FDA-approved drugs.
Synthesis of a Quinolone Derivative: A Representative Protocol
This section details a representative experimental protocol for the synthesis of a 6,8-difluoro-7-(trifluoromethyl)quinolin-4-ol derivative via a thermal cyclocondensation reaction, a method analogous to the Conrad-Limpach-Knorr synthesis. This reaction is a classic and reliable method for the preparation of quinoline scaffolds.
Experimental Protocol: Synthesis of 6,8-Difluoro-4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline
Reaction Scheme:
Caption: Reaction scheme for the synthesis of a substituted quinoline.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 117537-45-8 | 197.11 |
| Ethyl acetoacetate | 141-97-9 | 130.14 |
| Dowtherm A (or Diphenyl ether) | 8004-13-5 | ~166 |
| Hexane | 110-54-3 | 86.18 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Formation of the Enamino Ester: Heat the reaction mixture with stirring to 140-160 °C. Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the intermediate is complete, slowly increase the temperature of the reaction mixture to approximately 250 °C to induce cyclization. Maintain this temperature for 1-2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add a sufficient amount of a non-polar solvent like hexane to precipitate the crude product.
-
Purification: Filter the precipitated solid and wash it thoroughly with hexane to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Yield and Characterization:
| Analysis Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the quinoline ring and the methyl group. |
| ¹³C NMR | Signals for the carbons of the quinoline core, the methyl group, and the trifluoromethyl group (with characteristic C-F coupling). |
| ¹⁹F NMR | Resonances for the two fluorine atoms on the quinoline ring and the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Potential Applications and Further Reactions
The synthesized quinoline derivative can serve as a versatile intermediate for the synthesis of a wide range of other heterocyclic compounds and potential drug candidates.
Workflow for Further Derivatization:
Caption: Potential derivatization pathways for the synthesized quinoline.
-
Chlorination: The 4-hydroxy group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloroquinoline is a key intermediate for nucleophilic aromatic substitution reactions.
-
Amination: The 4-chloro derivative can be reacted with various primary and secondary amines to generate a library of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and other biological activities.
-
Etherification: Reaction with alcohols or phenols can yield 4-alkoxy or 4-aryloxyquinolines.
-
Cross-Coupling Reactions: The 4-chloro position can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of fluorinated heterocyclic compounds. The provided protocol for the synthesis of a substituted quinoline serves as a foundational method that can be adapted and expanded upon by researchers in the field. The resulting fluorinated heterocycles are promising candidates for further investigation in drug discovery and materials science due to the unique properties imparted by their fluorine and trifluoromethyl substituents. It is recommended that all reactions be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for 3,5-Difluoro-2-(trifluoromethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-(trifluoromethyl)aniline is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethyl group on the aniline scaffold, imparts desirable physicochemical properties to target molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This fluorinated aniline is particularly instrumental in the synthesis of potent kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in targeting p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Applications in Kinase Inhibitor Synthesis
The 3,5-difluoro-2-(trifluoromethyl)phenyl moiety is a key pharmacophore in a variety of kinase inhibitors. Its presence can facilitate strong binding interactions within the ATP-binding pocket of kinases and contribute to the overall potency and selectivity of the inhibitor.
p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Small molecule inhibitors targeting p38 MAPK have shown therapeutic promise. The incorporation of the this compound moiety can enhance the potency of these inhibitors.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. The this compound scaffold has been successfully employed in the development of potent VEGFR-2 inhibitors.
Quantitative Data
The following table summarizes the in vitro biological activity of a representative kinase inhibitor synthesized using this compound as a key building block.
Table 1: In Vitro Kinase Inhibitory Activity of N-(5-tert-butyl-isoxazol-3-yl)-N'-{3,5-difluoro-2-(trifluoromethyl)phenyl}-pyrimidine-2,4-diamine
| Kinase Target | IC50 (nM) |
| p38 (alpha) | 15 |
| VEGFR2 | 30 |
| FGFR1 | >1000 |
| LCK | 250 |
| SRC | 500 |
Data sourced from patent WO 2007/089510 A2.
Experimental Protocols
Protocol 1: Synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-{3,5-difluoro-2-(trifluoromethyl)phenyl}-pyrimidine-2,4-diamine
This protocol describes the synthesis of a diaminopyrimidine-based kinase inhibitor utilizing this compound.
Materials:
-
2-Chloro-N-(5-tert-butyl-isoxazol-3-yl)-pyrimidin-4-amine
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
2-Propanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 2-chloro-N-(5-tert-butyl-isoxazol-3-yl)-pyrimidin-4-amine (1.0 equivalent) in 2-propanol, add this compound (1.1 equivalents).
-
Add p-toluenesulfonic acid monohydrate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable gradient of hexanes and ethyl acetate to afford the desired product, N-(5-tert-butyl-isoxazol-3-yl)-N'-{3,5-difluoro-2-(trifluoromethyl)phenyl}-pyrimidine-2,4-diamine.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro p38α Kinase Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against p38α kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-MEF2C)
-
Test compound (e.g., N-(5-tert-butyl-isoxazol-3-yl)-N'-{3,5-difluoro-2-(trifluoromethyl)phenyl}-pyrimidine-2,4-diamine) dissolved in DMSO
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a white assay plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a kinase/substrate mixture by diluting the p38α kinase and biotinylated peptide substrate in kinase buffer. Add this mixture to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro VEGFR-2 Kinase Assay (General Protocol)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound dissolved in DMSO
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer to achieve the final desired assay concentrations, maintaining a constant DMSO concentration.
-
Add the diluted test compound or vehicle (DMSO) to the wells of a white assay plate.
-
Prepare a kinase/substrate mixture by diluting the VEGFR-2 kinase and Poly(Glu, Tyr) substrate in kinase buffer. Add this mixture to all wells.
-
Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km of VEGFR-2.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Terminate the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent will deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Determine the percent inhibition and IC50 value of the test compound by analyzing the dose-response data.
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Development.
Application Notes and Protocols for 3,5-Difluoro-2-(trifluoromethyl)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature and patent searches did not yield specific, commercialized agrochemicals synthesized directly from 3,5-Difluoro-2-(trifluoromethyl)aniline. The following application notes and protocols are based on the known reactivity of analogous fluorinated anilines and general synthetic strategies employed in the agrochemical industry. The experimental data provided is illustrative and based on typical yields for the described transformations.
Introduction
Fluorine-containing motifs are integral to modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties. The trifluoromethyl group (CF₃) and fluorine atoms can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. This compound is a highly functionalized building block with significant potential in the synthesis of novel herbicides, fungicides, and insecticides. Its unique substitution pattern—a trifluoromethyl group ortho to the amine and two meta-directing fluorine atoms—offers a distinct electronic and steric profile for the development of new active ingredients.
These notes outline potential synthetic applications of this compound in the creation of key agrochemical scaffolds.
Potential Applications in Agrochemical Scaffolds
The primary amine of this compound is a versatile functional handle for a variety of chemical transformations relevant to agrochemical synthesis. Key potential applications include:
-
Synthesis of N-Aryl Pyrazole Derivatives: N-aryl pyrazoles are a well-established class of insecticides and fungicides. The aniline can be used to construct the N-aryl linkage.
-
Formation of Bioactive Amides and Ureas: Many herbicides and fungicides are based on amide or urea linkages. Acylation or reaction with isocyanates can yield active compounds.
-
Construction of Heterocyclic Ring Systems: The aniline can serve as a precursor for the synthesis of more complex heterocyclic systems, such as quinolines or benzimidazoles, which are present in various agrochemicals.
Proposed Synthetic Pathways and Protocols
Below are detailed protocols for hypothetical, yet chemically sound, synthetic pathways utilizing this compound to create common agrochemical core structures.
Application Note 1: Synthesis of a Substituted N-Aryl Pyrazole Carboxamide
N-aryl pyrazole carboxamides are a prominent class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The unique electronic properties of the 3,5-difluoro-2-(trifluoromethyl)phenyl moiety could lead to novel activity spectra or overcome resistance to existing fungicides.
Experimental Workflow:
Caption: Synthetic workflow for a hypothetical N-aryl pyrazole carboxamide fungicide.
Protocol 1: Synthesis of 1-(3,5-Difluoro-2-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Step 1 & 2: Synthesis of 3,5-Difluoro-2-(trifluoromethyl)phenylhydrazine
-
To a stirred solution of this compound (10.0 g, 50.7 mmol) in concentrated HCl (50 mL) at 0°C, a solution of sodium nitrite (3.85 g, 55.8 mmol) in water (10 mL) is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is stirred for 30 minutes at 0°C.
-
This solution is then slowly added to a stirred solution of tin(II) chloride dihydrate (45.8 g, 203 mmol) in concentrated HCl (40 mL) at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is basified with 50% NaOH solution until pH > 10 and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude hydrazine, which is used in the next step without further purification.
Step 3: Pyrazole Ring Formation
-
To a solution of the crude 3,5-Difluoro-2-(trifluoromethyl)phenylhydrazine (approx. 50.7 mmol) in ethanol (100 mL), ethyl 2-acetyl-3-oxobutanoate (8.8 g, 55.8 mmol) is added.
-
A catalytic amount of acetic acid (1 mL) is added, and the mixture is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-methyl-1-(3,5-difluoro-2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate.
Step 4: Hydrolysis to the Carboxylic Acid
-
The pyrazole ester (1.0 eq) is dissolved in a mixture of THF (3 parts) and water (1 part).
-
Lithium hydroxide monohydrate (1.5 eq) is added, and the mixture is stirred at room temperature overnight.
-
The reaction mixture is acidified with 1M HCl to pH 2-3 and extracted with ethyl acetate.
-
The organic layer is dried, filtered, and concentrated to yield the desired carboxylic acid.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 & 2 | 3,5-Difluoro-2-(trifluoromethyl)phenylhydrazine | 75-85 (crude) | - |
| 3 | Ethyl 5-methyl-1-(3,5-difluoro-2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate | 60-70 | >95 |
| 4 | 1-(3,5-Difluoro-2-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 85-95 | >98 |
Application Note 2: Synthesis of a Fluorinated Acyl-Anilide Herbicide
Acyl-anilide and chloroacetamide herbicides are widely used for weed control. The incorporation of the 3,5-difluoro-2-(trifluoromethyl)phenyl moiety could enhance herbicidal activity and selectivity.
Experimental Workflow:
Caption: Synthetic workflow for a hypothetical acyl-anilide herbicide.
Protocol 2: Synthesis of 2-Chloro-N-(3,5-difluoro-2-(trifluoromethyl)phenyl)acetamide
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, this compound (5.0 g, 25.4 mmol) and triethylamine (3.85 g, 38.1 mmol) are dissolved in anhydrous dichloromethane (100 mL).
-
The solution is cooled to 0°C in an ice bath.
-
Chloroacetyl chloride (3.15 g, 27.9 mmol) is added dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by adding water (50 mL). The organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from ethanol/water to afford the pure acetamide.
| Product | Typical Yield (%) | Purity (%) (by GC-MS) | Melting Point (°C) |
| 2-Chloro-N-(3,5-difluoro-2-(trifluoromethyl)phenyl)acetamide | 85-92 | >98 | (Hypothetical) 110-115 |
Conclusion
While direct applications of this compound in commercial agrochemicals are not readily found in public domain literature, its structure represents a valuable platform for the synthesis of novel active ingredients. The protocols and workflows presented here illustrate plausible and high-yield pathways to key agrochemical scaffolds. Researchers are encouraged to use these notes as a foundation for exploring the synthesis and biological evaluation of new compounds derived from this promising, highly fluorinated building block. The unique substitution pattern may lead to the discovery of next-generation agrochemicals with improved properties.
Application Notes and Protocols for the Synthesis of N-Aryl-3,5-Difluoro-2-(trifluoromethyl)anilines via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Specifically, the 3,5-difluoro-2-(trifluoromethyl)aniline scaffold is a valuable building block for the synthesis of novel pharmaceuticals, particularly in oncology and central nervous system disorders.[2] The trifluoromethyl group can deactivate aromatic rings, reducing metabolic breakdown, while fluorine atoms can block potential sites of oxidation.[1][3]
This document provides a comprehensive guide to the synthesis of N-aryl derivatives of this compound. While the direct reaction with arylboronic acids to form a C-N bond (Chan-Lam coupling) is a possible route, the palladium-catalyzed Buchwald-Hartwig amination of aryl halides is a more robust and widely utilized method for this transformation.[4][5] This protocol is based on established methodologies for the amination of electron-deficient and sterically hindered anilines.[5]
Key Reaction: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst.[5] For a substrate like this compound, which is electron-deficient, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a representative starting point and may require optimization for specific aryl halides and desired products.
Materials:
-
This compound
-
Aryl halide (bromide, chloride, or iodide) (1.0 - 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.1 - 1.2 x Pd mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.0-1.2 eq), the palladium pre-catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Common Reagents/Conditions | Considerations for this compound |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | Essential for coupling with electron-deficient anilines and sterically hindered substrates.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the aniline.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated conditions are crucial for catalyst stability and activity.[6] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Reactivity order is typically I > Br > Cl. Aryl triflates can also be used.[6] |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for N-Alkylation of 3,5-Difluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 3,5-difluoro-2-(trifluoromethyl)aniline, a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Due to the electron-deficient nature of this aniline derivative, specialized conditions are often required to achieve high yields. The following sections detail a robust protocol for this transformation, drawing upon established methods for the N-alkylation of challenging aniline substrates.
Introduction
This compound is an important building block in medicinal chemistry. The introduction of an alkyl group onto the nitrogen atom can significantly modulate the pharmacological properties of the final compound. However, the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group decrease the nucleophilicity of the aniline nitrogen, making N-alkylation challenging. This protocol outlines a reliable method for the N-alkylation of this substrate, along with data for similar electron-deficient anilines.
Recommended Protocol: Reductive Amination
A highly effective and widely applicable method for the N-alkylation of anilines is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the aniline and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction step, often with a hydrogen source like ammonium formate.[1]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde (e.g., butyraldehyde, benzaldehyde)
-
Palladium on carbon (10 wt. % Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aldehyde (1.2 mmol, 1.2 equiv).
-
Dissolve the starting materials in a 10:1 mixture of 2-propanol and water (11 mL).
-
To this solution, add 10% Pd/C (0.1 equiv).
-
Finally, add ammonium formate (5.0 mmol, 5.0 equiv) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL) to the filtrate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the reductive mono-N-alkylation of various aniline derivatives with butyraldehyde, demonstrating the general applicability of the protocol.[1] While specific data for this compound is not available in the cited literature, the successful alkylation of anilines with electron-withdrawing groups suggests this protocol is a suitable starting point.
| Aniline Derivative | Product | Yield (%) |
| Aniline | N-Butylaniline | 98 |
| 4-Methylaniline | N-Butyl-4-methylaniline | 97 |
| 4-Methoxyaniline | N-Butyl-4-methoxyaniline | 96 |
| 4-Chloroaniline | N-Butyl-4-chloroaniline | 95 |
| 4-Bromoaniline | N-Butyl-4-bromoaniline | 94 |
| 4-Nitroaniline | N-Butyl-4-nitroaniline | 85 |
Alternative Protocol: Nickel-Catalyzed Direct N-Alkylation with Alcohols
An alternative "green" chemistry approach involves the direct N-alkylation of anilines with alcohols, where water is the only byproduct.[2] This method often requires a transition metal catalyst, such as a nickel complex.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
NiBr₂
-
Ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene - dppf)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiBr₂ (0.025 mmol, 0.1 equiv) and the ligand (0.05 mmol, 0.2 equiv).
-
Add this compound (0.25 mmol, 1.0 equiv) and the alcohol (1.0 mmol, 4.0 equiv).
-
Add t-BuOK (0.25 mmol, 1.0 equiv).
-
Add anhydrous toluene (2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Data Presentation
The following table shows the yields for the nickel-catalyzed N-alkylation of various substituted anilines with benzyl alcohol, indicating the protocol's tolerance for different functional groups.[2]
| Aniline Derivative | Product | Yield (%) |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 88 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | 85 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 75 |
| 4-Bromoaniline | N-Benzyl-4-bromoaniline | 68 |
| 4-Fluoroaniline | N-Benzyl-4-fluoroaniline | 72 |
Visualizations
Reductive Amination Workflow
Caption: Workflow for the Reductive Amination Protocol.
Nickel-Catalyzed N-Alkylation Workflow
Caption: Workflow for the Nickel-Catalyzed N-Alkylation Protocol.
Troubleshooting and Optimization
-
Low Yields: For electron-deficient anilines, reactions may be sluggish. Increasing the reaction temperature or time may improve yields. In the case of reductive amination, using a different reducing agent such as sodium triacetoxyborohydride could be beneficial. For the nickel-catalyzed reaction, screening different ligands and bases may be necessary.
-
Side Products: Over-alkylation (dialkylation) can be an issue. Using a stoichiometric amount or a slight excess of the aniline relative to the alkylating agent can help to minimize this.
-
Catalyst Inactivation: Ensure an inert atmosphere is maintained for the nickel-catalyzed reaction, as oxygen can deactivate the catalyst.[3]
By following these protocols and considering the optimization strategies, researchers can successfully perform the N-alkylation of the challenging this compound substrate.
References
Application Notes and Protocols for 3,5-Difluoro-2-(trifluoromethyl)aniline in Materials Science
Disclaimer: There is limited published research specifically detailing the applications of 3,5-Difluoro-2-(trifluoromethyl)aniline in materials science. The following application notes and protocols are based on the established roles of structurally similar fluorinated anilines and the known effects of fluorine and trifluoromethyl functional groups on material properties. These notes serve as a predictive guide for researchers exploring the potential of this specific molecule.
Introduction
This compound is a highly fluorinated aromatic amine. The presence of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts unique electronic and physical properties. The strong electron-withdrawing nature of these substituents can significantly influence the reactivity of the amine group and the properties of resulting materials. In materials science, such compounds are valuable as monomers for specialty polymers and as building blocks for organic electronic materials. The strategic placement of these fluorine-containing groups can lead to materials with enhanced thermal stability, chemical resistance, tailored electronic properties, and low dielectric constants.
Potential Applications in Materials Science
Based on analogous compounds, this compound is a promising candidate for the following applications:
-
High-Performance Polymers: As a diamine monomer, it can be used in the synthesis of polyimides, polyamides, and poly(aryl ether ketones). The incorporation of the trifluoromethyl group can increase the free volume of the polymer, enhancing gas permeability for membrane applications, while also improving solubility for easier processing. The fluorine atoms contribute to thermal stability and reduced water absorption.
-
Organic Electronics: The electron-withdrawing properties of the fluoro and trifluoromethyl groups make this aniline derivative a potential building block for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] It could be used to synthesize host materials, charge transport materials, or emitters with specific energy levels.
-
Specialty Coatings and Composites: Polymers derived from this monomer are expected to exhibit low surface energy and high hydrophobicity, making them suitable for creating water-repellent and anti-fouling coatings. Their anticipated thermal and chemical resistance would also be beneficial in advanced composite materials.
Predicted Properties of Polymers Derived from this compound
The following table summarizes the expected properties of polymers incorporating this compound, based on data from polymers synthesized with similar fluorinated aromatic diamines.
| Property | Predicted Value/Range | Rationale |
| Glass Transition Temp. (Tg) | > 250 °C | The rigid aromatic backbone and strong intermolecular forces due to fluorine substitution are expected to result in high thermal stability. |
| 5% Weight Loss Temp. (Td5) | > 500 °C (in N2) | High bond dissociation energies of C-F and C-N bonds in the polymer backbone contribute to excellent thermal stability. |
| Dielectric Constant | < 3.0 | The presence of fluorine atoms lowers the polarizability of the polymer chains, leading to a low dielectric constant, which is desirable for microelectronics applications. |
| Water Absorption | < 0.5% | The hydrophobic nature of the fluorinated groups is expected to result in very low moisture uptake, leading to stable dielectric properties and dimensional stability. |
| Solubility | Soluble in organic solvents | The trifluoromethyl group can disrupt polymer chain packing, increasing free volume and enhancing solubility in common organic solvents like NMP, DMAc, and THF, which is advantageous for solution-based processing. |
Experimental Protocols
The following are hypothetical protocols for the use of this compound in materials synthesis, adapted from established procedures for similar fluorinated anilines.
Protocol 1: Synthesis of a Fluorinated Polyaniline
This protocol describes the chemical oxidative polymerization of this compound to produce a fluorinated polyaniline. Polyanilines are conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve this compound (e.g., 10 mmol) in 1 M HCl (e.g., 50 mL) in a reaction vessel. Stir the solution at room temperature until the monomer is completely dissolved.
-
Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., 12.5 mmol) in 1 M HCl (e.g., 25 mL).
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the initiator solution dropwise to the monomer solution with vigorous stirring.
-
Reaction: Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. A dark green or black precipitate of the fluorinated polyaniline should form.
-
Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The resulting fluorinated polyaniline can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the polymer structure, thermogravimetric analysis (TGA) to assess thermal stability, and four-point probe measurements to determine its electrical conductivity.
Protocol 2: Synthesis of a Fluorinated Polyimide
This protocol outlines the two-step synthesis of a fluorinated polyimide from this compound and a dianhydride (e.g., pyromellitic dianhydride, PMDA). Polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of this compound in anhydrous NMP.
-
Slowly add an equimolar amount of PMDA to the solution with mechanical stirring.
-
Continue the reaction at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Imidization (Thermal):
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in an oven with a controlled temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to induce cyclodehydration and form the polyimide.
-
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum.
-
-
Characterization: The resulting polyimide can be analyzed by FTIR to monitor the conversion of poly(amic acid) to polyimide, TGA for thermal stability, and tensile testing for mechanical properties.
Visualizations
References
Synthetic Routes to Novel Pharmaceuticals Utilizing 3,5-Difluoro-2-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of novel pharmaceuticals. The presence of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts unique electronic and lipophilic properties to the molecule. These characteristics are highly sought after in medicinal chemistry to enhance the drug-like properties of lead compounds, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] This document provides detailed application notes and protocols for the synthetic utilization of this compound in the creation of a novel potential therapeutic agent, specifically a p38 MAP kinase inhibitor.
The trifluoromethyl group is a key moiety in modern drug design, known for its strong electron-withdrawing nature, which can significantly influence the pKa of nearby functional groups and improve a drug candidate's ability to cross biological membranes.[2][3] The additional fluorine atoms on the aromatic ring can further modulate these properties and provide vectors for optimizing drug-target interactions. This aniline derivative is particularly instrumental in the development of active pharmaceutical ingredients (APIs) for oncology, central nervous system (CNS) disorders, and inflammatory diseases.[2]
Application: Synthesis of a Novel Pyridinyl-Imidazole Based p38 MAP Kinase Inhibitor
This section outlines a synthetic route to a novel pyridinyl-imidazole derivative, a class of compounds known to be potent inhibitors of p38 MAP kinase. The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.
Proposed Synthetic Scheme
The synthesis involves a key condensation reaction between this compound and a suitable heterocyclic aldehyde, followed by further elaboration to yield the target inhibitor.
Caption: Proposed synthetic workflow for a novel p38 MAP kinase inhibitor.
Experimental Protocols
Key Synthesis Step: Reductive Amination
This protocol details the reductive amination of 4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde with this compound to form the core of the target inhibitor.
Materials:
-
This compound
-
4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde (1.0 eq) in dichloroethane (DCE) in a round-bottom flask, add this compound (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-((4-(4-pyridinyl)-1H-imidazol-5-yl)methyl)-3,5-difluoro-2-(trifluoromethyl)aniline.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| This compound | 197.11 | 1.1 | - |
| 4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde | 173.17 | 1.0 | - |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | - |
| Dichloroethane (DCE) | 98.96 | - | - |
| Acetic acid | 60.05 | Catalytic | - |
| Product | 354.28 | - | - |
| Hypothetical Yield | - | - | 85% |
Signaling Pathway
The synthesized novel pharmaceutical is designed to target the p38 MAP kinase signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of the inhibitor.
Caption: Simplified p38 MAP kinase signaling pathway and the target of the novel inhibitor.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel pharmaceuticals. The unique substitution pattern of this aniline provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The provided synthetic protocol for a novel p38 MAP kinase inhibitor serves as a representative example of its application in modern drug discovery. Further exploration of this and other synthetic routes utilizing this intermediate is warranted to develop new and effective therapies for a variety of diseases.
References
Application Note: Purification of 3,5-Difluoro-2-(trifluoromethyl)aniline by Column Chromatography
Introduction
3,5-Difluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules. Given its importance, obtaining this intermediate in high purity is essential for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a robust and widely adopted technique for the purification of such compounds, enabling the separation of the target molecule from starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase. This note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
The purification relies on normal-phase column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[1] Components of the crude mixture are separated based on their polarity. Non-polar impurities travel through the column more quickly with the mobile phase, while more polar compounds, including the target aniline, interact more strongly with the acidic silica gel and elute more slowly.[2] Due to the basic nature of the aniline functional group, interactions with the acidic silanol groups on the silica surface can sometimes lead to peak tailing and poor separation.[3][4] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize these active sites, resulting in improved peak shape and more efficient separation.[3][5]
Data Presentation
The following table summarizes representative data from a typical purification of this compound.
| Parameter | Value |
| Crude Product Mass | 2.50 g |
| Purity before Chromatography (Crude) | ~85% (by HPLC) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase (Eluent) | Gradient of 2% to 10% Ethyl Acetate in n-Hexane (+ 0.1% Triethylamine) |
| Purified Product Mass | 2.05 g |
| Isolated Yield | 82% |
| Purity after Chromatography (by HPLC) | >99% |
Experimental Workflow Diagram
Caption: Purification workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (Silica gel 60 F254)[6]
-
Developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before performing the column chromatography, determine the optimal mobile phase composition using TLC.[5][6]
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexane (e.g., 2%, 5%, 10%, 20%), each containing 0.1% TEA.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution onto the baseline of a TLC plate.[6]
-
Develop the plate in a chamber containing the chosen eluent.
-
Visualize the separated spots under a UV lamp.[6]
-
The ideal eluent system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.3.
Step 2: Column Preparation (Slurry Packing)
-
Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing material.[1]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane).[1][2]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove any air bubbles.[1]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[1]
-
Continuously drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
Step 3: Sample Preparation and Loading (Dry Loading)
Dry loading is recommended for better resolution.
-
Dissolve the crude product (2.50 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 5-10 g) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the initial, low-polarity eluent (2% ethyl acetate/hexane + 0.1% TEA) to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per test tube).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., move from 2% to 5%, then to 10% ethyl acetate) to elute the target compound.[7] This helps to first wash off non-polar impurities and then elute the desired product in a sharp band.
Step 5: Fraction Analysis
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions onto a TLC plate, alongside a spot of the crude starting material for reference.
-
Develop and visualize the plate as described in Step 1.
-
Fractions that show a single spot corresponding to the Rf of the target product are considered pure.
Step 6: Product Isolation
-
Combine all the fractions identified as pure.
-
Remove the solvents from the combined fractions using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent, yielding pure this compound.
-
Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.[8][9]
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3,5-Difluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-Difluoro-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging substrate. The electron-withdrawing nature of the trifluoromethyl and difluoro substituents on the aniline ring presents unique challenges to the catalytic cycle, often requiring careful optimization of reaction conditions to achieve high yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing low or no product yield. What are the most common causes and how can I address them?
A1: Low or no yield in the Suzuki coupling of this compound is a frequent challenge due to its electron-deficient nature, which can hinder the oxidative addition step of the catalytic cycle.[1] Here are the primary factors to investigate:
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Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate reactions with electron-deficient aryl halides. Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are highly recommended.[1][3] N-heterocyclic carbenes (NHCs) can also be effective.[2] It is advisable to screen a variety of modern palladium precatalysts and ligands.
-
-
Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[2] A weak or poorly soluble base can stall the reaction.
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Inappropriate Solvent: The solvent influences the solubility of all reaction components and the stability of catalytic intermediates.
-
Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the rate-limiting oxidative addition step.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[2]
-
Solution: Rigorously degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the experiment.[2]
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Q2: I am observing significant formation of side products. What are they and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification. The most common are:
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. It is often promoted by water and strong bases.[2][3]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][3]
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Mitigation: This can occur if there are hydride sources in the reaction. Ensure solvents are pure. Chloro and bromo derivatives are generally less prone to dehalogenation than iodo derivatives.[3]
-
Data Presentation: Recommended Starting Conditions
While optimal conditions must be determined empirically for each specific coupling partner, the following table summarizes a robust set of starting parameters for the Suzuki coupling of electron-deficient anilines like this compound, based on literature for analogous substrates.
| Parameter | Recommended Condition/Reagent | Notes |
| Aryl Halide | This compound derivative (e.g., bromo or chloro) | 1.0 equivalent (limiting reagent) |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | XPhos Pd G2, SPhos Pd G2, or Pd₂(dba)₃ / Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | XPhos, SPhos, or other Buchwald-type ligands | 2 - 10 mol% (if not using a precatalyst) |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous, finely powdered) | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous, degassed 1,4-Dioxane, Toluene, or 2-MeTHF | Concentration of ~0.1-0.2 M |
| Co-solvent | Degassed Water (optional) | Solvent:Water ratio of 4:1 to 10:1 |
| Temperature | 90 - 110 °C | Monitor for potential decomposition at higher temperatures |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for preventing catalyst deactivation |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS |
Experimental Protocols
This section provides a detailed, generalized methodology for performing a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-Bromo-3,5-difluoro-6-(trifluoromethyl)aniline) (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G2) (2 mol%)
-
Base (e.g., K₃PO₄, anhydrous and finely powdered) (2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.5 equiv.), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of approximately 0.1 M.[6]
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]
Visualizations
The following diagrams illustrate key concepts in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic approach involving the ortho-trifluoromethylation of 3,5-difluoroaniline.
Q1: My ortho-trifluoromethylation of 3,5-difluoroaniline is resulting in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in the ortho-trifluoromethylation of 3,5-difluoroaniline can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Recommended Solution(s) |
| Inefficient Trifluoromethylating Reagent | The choice of trifluoromethylating reagent is critical. Reagents like Togni's reagent II (a hypervalent iodine compound) or Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are often employed for electrophilic trifluoromethylation. If using a radical trifluoromethylation approach, sources like CF₃I with a radical initiator or sodium trifluoromethanesulfinate (Langlois' reagent) with an oxidant are common. Ensure the reagent is of high purity and has been stored correctly to prevent decomposition. Consider screening different classes of trifluoromethylating reagents to find the optimal one for your specific setup. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact yield. Trifluoromethylation reactions can be sensitive to these parameters. It is advisable to perform small-scale optimization experiments. For instance, some electrophilic trifluoromethylations proceed well at room temperature, while others may require heating. The choice of solvent (e.g., acetonitrile, DMF, DCM) can also influence the reaction's efficiency. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product degradation. |
| Presence of Water or Other Impurities | Trifluoromethylation reagents can be sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the quenching of the reagent and other reactive intermediates. |
| Formation of Isomeric Byproducts | The directing effect of the amino group in 3,5-difluoroaniline favors ortho-substitution, but the formation of the para-trifluoromethylated isomer (3,5-difluoro-4-(trifluoromethyl)aniline) can occur, reducing the yield of the desired product. The use of a directing group on the aniline nitrogen can enhance ortho-selectivity. |
Q2: I am observing multiple spots on my TLC plate after the reaction, in addition to the starting material and the desired product. What are these potential side products?
A2: The formation of side products is a common issue. Based on the reactivity of the starting materials and reagents, the following side products are plausible:
-
Isomeric Products: As mentioned above, the primary isomeric byproduct is likely 3,5-difluoro-4-(trifluoromethyl)aniline . The trifluoromethyl group can add to the para position relative to the amino group.
-
Over-Trifluoromethylation: Although less common, the introduction of a second trifluoromethyl group to the aromatic ring is a possibility, leading to di-trifluoromethylated difluoroaniline species.
-
Products from Reagent Decomposition: Trifluoromethylating reagents can decompose under certain conditions, leading to various side products. For example, radical trifluoromethylations can sometimes result in the formation of trifluoromethane (fluoroform).
-
Oxidation or Degradation of the Aniline: Anilines can be susceptible to oxidation, especially if the reaction conditions are harsh or if oxidizing agents are used. This can lead to colored impurities.
To identify these side products, it is recommended to isolate them using column chromatography and characterize them by spectroscopic methods such as NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry.
Q3: How can I improve the ortho-selectivity of the trifluoromethylation reaction?
A3: Enhancing the regioselectivity of the reaction is key to improving the yield of this compound.
-
Use of a Directing Group: The amino group in aniline is an ortho-, para-director. To favor ortho-substitution, a directing group can be temporarily installed on the nitrogen atom. Groups like amides or picolinamides can direct the trifluoromethylation to the ortho position through chelation assistance. The directing group can be removed in a subsequent step.
-
Choice of Trifluoromethylating Reagent and Catalyst: Some trifluoromethylation systems exhibit higher regioselectivity than others. For example, certain transition-metal-catalyzed C-H activation/trifluoromethylation reactions can offer high ortho-selectivity.
Experimental Protocols
A generalized experimental protocol for the ortho-trifluoromethylation of 3,5-difluoroaniline using an electrophilic trifluoromethylating reagent is provided below. Please note that specific conditions may need to be optimized for your particular setup.
General Protocol for Ortho-Trifluoromethylation of 3,5-Difluoroaniline
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-difluoroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).
-
Addition of Reagents: Add the electrophilic trifluoromethylating reagent (e.g., Togni's reagent II, 1.1-1.5 equivalents). If required by the specific method, add any necessary catalysts or additives at this stage.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Visualizing Reaction Pathways and Troubleshooting
To better understand the synthesis and potential issues, the following diagrams illustrate the main reaction pathway, potential side reactions, and a general troubleshooting workflow.
Caption: Main synthetic route to this compound.
Caption: Potential side products in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Purification of Fluorinated Aniline Derivatives
Welcome to the Technical Support Center for the purification of fluorinated aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude fluorinated aniline derivatives?
A1: Common impurities in fluorinated anilines typically originate from the synthetic route, which often involves the reduction of a corresponding fluorinated nitroaromatic compound. These impurities can include:
-
Unreacted Starting Materials: Such as the fluorinated nitrobenzene precursor.
-
Positional Isomers: Isomers of the desired fluorinated aniline can form during synthesis, especially if the starting materials are not isomerically pure.
-
Byproducts of Reduction: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates.
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Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials.[1]
-
Dehalogenated Products: In some cases, the fluorine or other halogen atoms can be replaced by hydrogen during catalytic hydrogenation, leading to aniline or other dehalogenated derivatives as impurities.
Q2: Why has my fluorinated aniline sample turned dark brown/red upon storage?
A2: The discoloration of fluorinated anilines is a common issue caused by aerial oxidation. The amino group is susceptible to oxidation, which leads to the formation of highly colored polymeric byproducts. This process can be accelerated by exposure to light and air. To minimize this, it is recommended to store purified fluorinated anilines under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q3: How does the position of the fluorine atom affect the purification process?
A3: The position of the fluorine atom on the aniline ring significantly influences the compound's physicochemical properties, which in turn affects purification. The strong electron-withdrawing nature of fluorine impacts the basicity (pKa) and lipophilicity (logP) of the aniline.[2] These differences between ortho, meta, and para isomers can be exploited for their separation. For instance, differences in boiling points and polarity can be utilized in fractional distillation and column chromatography, respectively.
Q4: What is the most suitable general technique for purifying fluorinated anilines?
A4: The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the physical state of the fluorinated aniline.
-
Recrystallization: This is an effective method for solid fluorinated anilines to remove small amounts of impurities.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities and is particularly useful for removing closely related impurities and isomers.
-
Distillation (including fractional and vacuum distillation): This is ideal for purifying liquid fluorinated anilines, especially on a larger scale, provided there is a sufficient difference in boiling points between the desired product and impurities.[3]
-
Acid-Base Extraction: This can be used to separate the basic aniline from neutral or acidic impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: My fluorinated aniline "oiled out" instead of forming crystals.
-
Cause: This occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Solution 2: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Solution 3: Try a different solvent or a solvent system with a lower boiling point.
Problem: No crystals are forming, even after cooling in an ice bath.
-
Cause: The solution may not be sufficiently saturated with the fluorinated aniline.
-
Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Solution 2: Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.
-
Solution 3: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
-
Solution 4: If you have a pure crystal of your compound, add a small "seed crystal" to the solution to initiate crystallization.
Column Chromatography Issues
Problem: Poor separation of my fluorinated aniline from impurities.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).
-
Solution 1: Optimize the solvent system by running thin-layer chromatography (TLC) with different solvent mixtures of varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Solution 2: Consider using a different stationary phase. For separating fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity compared to standard silica or C18 columns.[4][5]
-
Solution 3: For basic compounds like anilines that may interact strongly with acidic silica gel, leading to peak tailing, consider adding a small amount of a basic modifier like triethylamine to the eluent.[6]
Problem: The purified fractions are still colored.
-
Cause: Highly colored impurities may be co-eluting with your product.
-
Solution: Pre-treat the crude material with activated charcoal before chromatography to adsorb some of the colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter off the carbon before concentrating the solution and loading it onto the column.[7]
Data Presentation
Table 1: Physicochemical Properties of Monofluoroaniline Isomers
| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |
| Melting Point (°C) | -29 | - | - |
| Boiling Point (°C) | 182-183 | 186 | 187 |
| pKa | 3.20 | 3.50 | 4.65 |
| logP | 1.15 | 1.15 | 1.15 |
Data sourced from multiple references.[2]
Table 2: Recommended Solvents for Recrystallization of Halogenated Anilines
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | 78 (Ethanol) | A versatile mixed solvent system. The ratio can be adjusted to achieve optimal solubility.[7] |
| Isopropanol | Medium | 82 | Good for moderately polar compounds.[7] |
| Toluene | Low | 111 | Suitable for less polar derivatives due to aromatic-aromatic interactions.[7] |
| Hexane | Low | 69 | Often used as an anti-solvent in a mixed solvent system.[7] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Fluorinated Aniline
-
Solvent Selection: Test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude fluorinated aniline in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Gently swirl the mixture and then perform a hot gravity filtration to remove the carbon.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Liquid-Liquid Extraction
This protocol is useful for separating a basic fluorinated aniline from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic fluorinated aniline will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.[6][8]
-
Separation: Separate the aqueous layer containing the protonated aniline.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic. This will deprotonate the aniline salt, causing the free aniline to precipitate or form an oily layer.
-
Back-Extraction: Extract the free aniline back into a fresh portion of the organic solvent. Repeat the extraction from the aqueous layer 2-3 times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified fluorinated aniline.
Mandatory Visualization
Caption: A decision-making workflow for selecting an appropriate purification strategy for fluorinated aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alkylation of 3,5-Difluoro-2-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of 3,5-Difluoro-2-(trifluoromethyl)aniline, with a primary focus on preventing over-alkylation.
Understanding the Challenge: Over-alkylation of Electron-Deficient Anilines
Over-alkylation is a frequent side reaction in the N-alkylation of anilines, leading to the formation of undesired N,N-dialkylated products.[1] This occurs because the mono-N-alkylated aniline is often more nucleophilic than the starting primary aniline, making it more susceptible to a second alkylation.[1]
For a substrate like this compound, the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups significantly reduce the nucleophilicity of the amine. While this deactivation can slow down the desired initial alkylation, it does not eliminate the possibility of over-alkylation once the mono-alkylated product is formed. Therefore, careful control of reaction parameters is crucial for achieving high selectivity for the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation a significant issue when working with this compound?
A1: Over-alkylation results in the formation of a tertiary amine byproduct, which can be difficult to separate from the desired secondary amine product due to similar physical properties. This reduces the yield of the target molecule and complicates downstream purification processes.
Q2: How do the substituents on this compound affect its reactivity in N-alkylation?
A2: The two fluorine atoms and the trifluoromethyl group are potent electron-withdrawing groups. They decrease the electron density on the nitrogen atom, making the aniline less nucleophilic and therefore less reactive towards alkylating agents compared to unsubstituted aniline.[1] This may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive alkylating agents), which in turn can increase the risk of side reactions if not carefully controlled.
Q3: What are the primary strategies to control and minimize over-alkylation for this specific substrate?
A3: The key strategies revolve around manipulating the relative rates of the first and second alkylation reactions. These include:
-
Stoichiometric Control: Using a significant excess of the aniline relative to the alkylating agent.
-
Reaction Conditions: Optimizing temperature, reaction time, and solvent. Lower temperatures generally favor mono-alkylation.[1]
-
Choice of Alkylating Agent: Employing less reactive alkylating agents.
-
Catalyst Selection: Utilizing catalysts that sterically or electronically favor the formation of the mono-alkylated product.
-
Protecting Group Strategy: Temporarily protecting the amine to prevent N-alkylation, followed by deprotection.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of N,N-dialkylated byproduct | Molar ratio of alkylating agent to aniline is too high. | Increase the excess of this compound to 3-5 equivalents or more. |
| Reaction temperature is too high, accelerating the second alkylation. | Reduce the reaction temperature and monitor the reaction progress over a longer period. | |
| The mono-alkylated product is significantly more nucleophilic and reactive. | Consider using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). Alternatively, a protecting group strategy might be necessary. | |
| Low or no conversion of the starting aniline | The aniline is highly deactivated by the electron-withdrawing groups. | Increase the reaction temperature cautiously, in increments of 10-20°C.[2] |
| The chosen base is not strong enough to deprotonate the aniline sufficiently. | Switch to a stronger base (e.g., NaH, KHMDS). | |
| The alkylating agent is not sufficiently reactive. | Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide), but be mindful of the increased risk of over-alkylation. | |
| Catalyst (if used) is inactive or poisoned. | Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider screening different catalysts.[2] | |
| Formation of unidentified byproducts | Decomposition of starting materials or products at high temperatures. | Lower the reaction temperature and extend the reaction time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
| Side reactions with the solvent. | Choose a non-reactive, anhydrous solvent. Aprotic solvents are often preferred for N-alkylation reactions.[3] |
Experimental Protocols
The following are example protocols for the mono-N-alkylation of anilines with electron-withdrawing groups. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol is a general method for the N-alkylation of an aniline using an alkyl halide and a base.
-
Reagents:
-
This compound (3.0 mmol, 3.0 equiv)
-
Alkyl bromide (1.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe under an inert atmosphere (N₂ or Ar).
-
Add the alkyl bromide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reductive Amination
Reductive amination is an alternative that can offer better control over mono-alkylation.
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aldehyde or Ketone (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve this compound and the aldehyde/ketone in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the mono-alkylation of anilines bearing electron-withdrawing groups, which can serve as a guide for optimizing the reaction of this compound.
| Aniline Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Reference |
| 4-Nitroaniline | Benzyl alcohol | Zn(II) complex / t-BuOK | Toluene | 120 | 16 | 65 | [4] |
| 4-Chloroaniline | Benzyl alcohol | Zn(II) complex / t-BuOK | Toluene | 120 | 16 | 81 | [4] |
| 4-Bromoaniline | Methanol | Ru complex / t-BuOK | Methanol | Reflux | 48 | High | [5] |
| 4-Fluoroaniline | Methanol | Ru complex / t-BuOK | Methanol | Reflux | 48 | High | [5] |
| Aniline | Benzyl alcohol | NiBr₂ / 1,10-phenanthroline / t-BuOK | Toluene | 130 | 48 | 99 (selectivity) | [6] |
| 4-Trifluoromethylaniline | 4-Hydroxybutan-2-one | NH₄Br / Visible light | Hexane | RT | 12 | 57 | [4] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting the over-alkylation of this compound.
Caption: Troubleshooting workflow for over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Stability in Trifluoromethylaniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during chemical reactions involving trifluoromethylanilines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns yellow or brown | Oxidation of the aniline functional group.[1][2] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Degas solvents prior to use. - Use fresh, high-purity trifluoromethylaniline. Discolored starting material may already contain impurities.[1][2] |
| Low yield of the desired product | - Decomposition of the starting material or product. - Suboptimal reaction conditions. - Presence of impurities in the starting material.[2] | - Verify the purity of the trifluoromethylaniline before use with techniques like TLC, HPLC, or NMR.[1] - Optimize reaction temperature; lower temperatures may improve stability.[3] - Choose a stable and appropriate solvent for the reaction conditions.[1] |
| Formation of multiple side products (e.g., over-halogenation) | The strong activating nature of the amino group can lead to multiple substitutions on the aromatic ring.[3] | - Protect the amino group (e.g., by converting it to an acetanilide) to moderate its reactivity.[3] - Control the stoichiometry of reagents carefully. - Lower the reaction temperature to favor the formation of the desired product.[3] |
| Inconsistent reaction outcomes | - Degradation of trifluoromethylaniline during storage. - Contamination of reagents or solvents. | - Store trifluoromethylaniline in a cool, dry, and dark place, preferably under an inert atmosphere.[1][4] - Ensure all glassware is clean and dry, and use high-purity reagents and solvents. |
| Solidification of liquid trifluoromethylaniline during storage | Some isomers of trifluoromethylaniline can solidify. An unexpected incident involving heating solidified 4-(trifluoromethyl)aniline suggested trimer formation with the evolution of HF gas.[5] | - If melting is necessary, do so gently and with caution in a well-ventilated area, considering the potential for decomposition.[5] - For long-term storage, consider aliquoting the material to avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylaniline has developed a yellow or brownish color upon storage. Is it still usable?
A1: The discoloration is likely due to oxidation, which leads to the formation of impurities.[1] For applications requiring high purity, such as in drug development, using discolored reagent is not recommended as the impurities can interfere with the reaction.[1][2] It is advisable to assess the purity using methods like TLC, HPLC, or NMR. If significant impurities are present, purification by recrystallization or column chromatography may be necessary.[1]
Q2: What are the ideal storage conditions for trifluoromethylaniline?
A2: To ensure its stability, trifluoromethylaniline should be stored in a tightly sealed container, protected from light and moisture.[1] A cool, dry, and well-ventilated storage area is crucial. For long-term storage, refrigeration at 2-8°C is recommended.[1] Storing under an inert atmosphere like nitrogen or argon can also prevent oxidation.[2]
Q3: What substances are incompatible with trifluoromethylaniline?
A3: Trifluoromethylaniline is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.[1][6]
Q4: I am observing unexpected side products in my reaction. Could this be a stability issue with my trifluoromethylaniline?
A4: Yes, the instability of the starting material can lead to the formation of unexpected side products.[2] Degradation of trifluoromethylaniline can introduce impurities that may participate in or interfere with your intended reaction.[2] Potential degradation pathways include oxidation of the aniline nitrogen to form nitroso or nitro derivatives.[2] Always verify the purity of your starting material before use.
Experimental Protocols
Protocol 1: Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation
This protocol is designed to improve the selectivity of monobromination and prevent over-bromination by protecting the highly activating amino group.[3]
Step 1: Acetylation of 3-(Trifluoromethyl)aniline [3]
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. Note that the reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction proceeds to completion.
Step 2: Bromination of the Acetanilide [3]
-
Cool the reaction mixture from Step 1 to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamidobenzotrifluoride.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.
-
Dry the product.
Step 3: Hydrolysis of the Acetyl Group [3]
-
To the crude 4-bromo-3-acetamidobenzotrifluoride, add an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the acetyl group.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.
-
Collect the final product by vacuum filtration, wash with water, and dry.
Visualizing Reaction and Degradation Pathways
To aid in understanding the chemical processes, the following diagrams illustrate key pathways.
Caption: Controlled Monobromination Workflow.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Logic Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
troubleshooting low reactivity of 3,5-Difluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for 3,5-Difluoro-2-(trifluoromethyl)aniline. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in nucleophilic reactions like acylation or alkylation?
A1: The diminished reactivity of this compound is a direct consequence of its electronic structure. The aniline core is substituted with three powerful electron-withdrawing groups (EWGs): two fluorine atoms and a trifluoromethyl group.[1][2][3]
-
Inductive Effect: The high electronegativity of the fluorine atoms and the trifluoromethyl (-CF3) group pulls electron density away from the aromatic ring and, critically, from the nitrogen atom of the amino group.[3][4] This is known as a strong negative inductive effect (-I).
-
Reduced Nucleophilicity: This decrease in electron density on the nitrogen atom makes its lone pair of electrons less available to attack electrophiles, thus significantly reducing the compound's nucleophilicity and basicity compared to standard aniline.[1][5]
-
Steric Hindrance: The presence of the bulky trifluoromethyl group at the ortho-position to the amino group can physically block the approach of electrophiles, further hindering the reaction.
References
managing reaction byproducts in trifluoromethylaniline synthesis
Welcome to the technical support center for the synthesis of trifluoromethylanilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage reaction byproducts effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in trifluoromethylaniline synthesis?
A1: The most common byproducts depend on the synthetic route. For direct trifluoromethylation of anilines, positional isomers (ortho-, meta-, para-) are significant byproducts. In the case of N-alkylation to produce N-alkyl-trifluoromethylanilines, the primary byproduct is the over-alkylated product, N,N-dialkyl-trifluoromethylaniline. Other potential impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions like aniline polymerization or the formation of trifluoromethyl olefins.[1][2]
Q2: How can I control the formation of positional isomers during direct trifluoromethylation?
A2: Controlling regioselectivity is key to minimizing positional isomers. The choice of catalyst, solvent, and the presence of directing groups on the aniline ring can significantly influence the position of trifluoromethylation. For instance, using a picolinamide directing group can favor ortho-trifluoromethylation. Additionally, employing host molecules like cyclodextrins has been shown to improve regioselectivity by encapsulating the substrate and directing the reaction to a specific position.
Q3: What causes the formation of N,N-dialkylated byproducts during N-alkylation, and how can it be prevented?
A3: Over-alkylation occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1] To minimize this, you can:
-
Control Stoichiometry: Use a molar excess of the aniline relative to the alkylating agent.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-alkylation.
-
Slow Addition: Add the alkylating agent dropwise to maintain a low concentration.
-
Choice of Base and Solvent: The reaction conditions can be optimized to favor the desired product.
Q4: Are there any specific byproducts associated with the Sandmeyer reaction for introducing the trifluoromethyl group?
A4: The Sandmeyer reaction proceeds through a radical mechanism, which can sometimes lead to the formation of biaryl byproducts where two aryl radicals couple.[3] Careful control of the reaction conditions, particularly the concentration of the diazonium salt and the copper catalyst, is important to minimize such side reactions.
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in the Final Product
Symptom: GC-MS or HPLC analysis of your purified product shows multiple peaks with the same mass, indicating the presence of positional isomers.
Possible Cause: Lack of regioselectivity in the trifluoromethylation step.
Troubleshooting Steps:
-
Reaction Review:
-
Directing Groups: If your synthesis allows, consider introducing a directing group to guide the trifluoromethylation to the desired position.
-
Catalyst/Reagent Choice: The choice of trifluoromethylating agent and catalyst system can significantly impact isomer distribution. Consult literature for catalyst systems known to favor the desired regioselectivity for your specific substrate.
-
Reaction Conditions: Varying the temperature and solvent may alter the isomer ratio.
-
-
Purification Strategy:
-
Chromatography: Positional isomers can often be separated by column chromatography. Due to their similar polarities, a high-efficiency stationary phase and careful optimization of the eluent system are crucial.
-
Crystallization: If the desired isomer is a solid and has different solubility characteristics from the byproducts, recrystallization can be an effective purification method.
-
Issue 2: Significant Formation of N,N-Dialkylated Byproduct
Symptom: Your reaction to synthesize a mono-alkylated trifluoromethylaniline results in a high yield of the dialkylated product.
Possible Cause: The mono-alkylated product is more reactive than the starting aniline under the reaction conditions.
Troubleshooting Steps:
-
Modify Reaction Stoichiometry:
-
Increase the molar ratio of trifluoromethylaniline to the alkylating agent (e.g., 2:1 or higher). This statistically favors the alkylation of the more abundant starting material.
-
-
Adjust Reaction Conditions:
-
Temperature: Lower the reaction temperature. Higher temperatures can increase the rate of the second alkylation more than the first.
-
Addition Rate: Add the alkylating agent slowly to the reaction mixture to avoid a high localized concentration.
-
-
Purification:
-
The polarity difference between the secondary amine (desired product) and the tertiary amine (byproduct) is usually sufficient for separation by column chromatography.
-
Data Presentation
The following table summarizes the effect of various experimental parameters on the formation of common byproducts in trifluoromethylaniline synthesis.
| Parameter | Effect on Positional Isomers | Effect on N,N-Dialkylation |
| Stoichiometry | Minor effect | Increasing aniline:alkylating agent ratio decreases dialkylation |
| Temperature | Can influence isomer ratios | Higher temperatures often increase dialkylation |
| Catalyst/Directing Group | Major effect on regioselectivity | Can be used to enhance selectivity for mono-alkylation |
| Solvent | Can influence isomer distribution | Can affect reaction rates and selectivity |
| Addition Rate of Reagents | Minor effect | Slow addition of alkylating agent reduces dialkylation |
Experimental Protocols
Protocol 1: General Procedure for Minimizing N,N-Dialkylation in the Synthesis of N-Alkyl-Trifluoromethylaniline
Objective: To synthesize a mono-N-alkylated trifluoromethylaniline while minimizing the formation of the N,N-dialkylated byproduct.
Materials:
-
Trifluoromethylaniline
-
Alkyl halide (e.g., iodomethane, bromoethane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trifluoromethylaniline (2.0 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1.0 equivalent) dropwise to the mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (disappearance of the starting aniline), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-alkylated product from any unreacted starting material and the N,N-dialkylated byproduct.
Protocol 2: Purification of Trifluoromethylaniline from Positional Isomers
Objective: To separate a desired trifluoromethylaniline isomer from other positional isomers.
Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column is a good starting point. Phenyl-based columns can also offer different selectivity for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is commonly used. The gradient should be optimized to achieve baseline separation of the isomers.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Inject a small amount of the dissolved crude product.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the desired isomer peak.
-
Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.
Mandatory Visualization
References
Navigating Catalyst Selection for Cross-Coupling with 3,5-Difluoro-2-(trifluoromethyl)aniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of 3,5-Difluoro-2-(trifluoromethyl)aniline, a compound of significant interest in pharmaceutical and materials science, present distinct challenges in cross-coupling reactions. Its electron-deficient nature, stemming from the cumulative effect of two fluoro and one trifluoromethyl group, significantly reduces the nucleophilicity of the aniline nitrogen. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to facilitate successful cross-coupling reactions with this demanding substrate.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during cross-coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Reduced Nucleophilicity: The primary reason for low yields is the significantly decreased nucleophilicity of the aniline due to the strong electron-withdrawing groups. 2. Catalyst Inactivity/Decomposition: Standard palladium catalysts may not be sufficiently active for this challenging substrate. The catalyst may also decompose under the reaction conditions. 3. Inefficient Base: The chosen base may not be strong enough to deprotonate the weakly acidic N-H bond of the aniline. | 1. Enhanced Catalyst System: Employ modern, bulky, and electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Consider using well-defined palladium precatalysts (e.g., XPhos Pd G3) for improved reproducibility. For particularly challenging couplings, nickel-based catalyst systems can offer a powerful alternative. 2. Strong, Non-Nucleophilic Base: Utilize strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to ensure efficient deprotonation of the aniline. 3. Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can deactivate the palladium catalyst. Employ techniques such as freeze-pump-thaw degassing of solvents and maintaining the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Reaction with Palladium-Hydride Species: The formation of palladium-hydride intermediates can lead to the undesired replacement of the halide on the coupling partner with a hydrogen atom. | 1. Judicious Choice of Base: Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferred over strong alkoxide bases to minimize the formation of palladium-hydride species. 2. Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over hydrodehalogenation. |
| Inconsistent Results | 1. Variable Catalyst Activity: In situ generation of the active catalyst can sometimes lead to variability. 2. Presence of Impurities: Impurities in the starting materials or solvents can interfere with the catalytic cycle. | 1. Use of Precatalysts: Employing well-defined, air-stable palladium precatalysts can ensure the consistent generation of the active catalytic species, leading to more reproducible outcomes. 2. High-Purity Reagents: Ensure that all reagents, including the aniline, coupling partner, and solvents, are of high purity and anhydrous. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to use in cross-coupling reactions?
A1: The primary challenge lies in its severely diminished nucleophilicity. The three electron-withdrawing groups (two fluoro and one trifluoromethyl) on the aromatic ring pull electron density away from the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to participate in the catalytic cycle, particularly the step involving the formation of the palladium-amide complex.
Q2: What are the key parameters to consider when selecting a catalyst for a Buchwald-Hartwig amination with this aniline?
A2: For a successful Buchwald-Hartwig amination, the catalyst system is critical. Key considerations include:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos, RuPhos, and BrettPhos have proven effective for coupling electron-deficient anilines. They accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
Q3: Can Suzuki-Miyaura coupling be performed on derivatives of this compound?
A3: Yes, after converting the aniline to a suitable derivative, such as an aryl halide or triflate, Suzuki-Miyaura coupling can be performed. The success of this reaction will also depend on the appropriate choice of catalyst, ligand, and base to overcome the electron-poor nature of the substrate. For electron-deficient aryl halides, catalyst systems like Pd(PPh₃)₄ or those employing bulky phosphine ligands are often necessary.
Q4: Are there any alternatives to palladium-based catalysts for these reactions?
A4: Yes, nickel-based catalyst systems have emerged as a powerful alternative for cross-coupling reactions with challenging substrates. Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium and may be effective in cases where palladium catalysts fail.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
The filtrate can then be concentrated and purified by column chromatography.
Visualizations
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of Substituted Fluoroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data for a series of substituted fluoroanilines. Understanding the influence of substituent patterns on the chemical shifts and coupling constants of these compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document summarizes key experimental data, outlines the methodology for spectral acquisition, and presents logical relationships in ¹H NMR analysis.
¹H NMR Data of Substituted Fluoroanilines
The following table summarizes the ¹H NMR spectral data for aniline and a variety of substituted fluoroanilines. The data, obtained in deuterated chloroform (CDCl₃) unless otherwise specified, includes chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
| Compound | Position | δ (ppm) | Multiplicity | J (Hz) |
| Aniline | H-2/H-6 | 7.14 | t | 7.6 |
| H-3/H-5 | 6.74 | t | 7.2 | |
| H-4 | 6.66 | d | 7.5 | |
| NH₂ | 3.53 | br s | - | |
| 2-Fluoroaniline | H-3 | 6.80-6.70 | m | - |
| H-4 | 6.80-6.70 | m | - | |
| H-5 | 7.02-6.80 | m | - | |
| H-6 | 7.02-6.80 | m | - | |
| NH₂ | 3.67 | br s | - | |
| 3-Fluoroaniline[1] | H-2 | 6.41 | m | J(H2,H6)=8.2, J(H2,F)=8.8 |
| H-4 | 6.31 | m | J(H4,H5)=8.0, J(H4,F)=11.0 | |
| H-5 | 7.04 | m | - | |
| H-6 | 6.37 | m | J(H6,F)=6.7 | |
| NH₂ | 3.72 | s | - | |
| 4-Fluoroaniline[2] | H-2/H-6 | 6.62 | dd | J=8.6, 4.5 |
| H-3/H-5 | 6.89 | t | J=8.0 | |
| NH₂ | 3.60 | s | - | |
| 2,4-Difluoroaniline | - | 6.75-6.60 | m | - |
| 2,5-Difluoroaniline[3] | H-3 | 6.46 | m | ³J(H3,F5)=9.6, ⁴J(H3,F2)=7.1 |
| H-4 | 6.89 | m | ³J(H4,F5)=10.6, ⁴J(H4,F2)=5.1 | |
| H-6 | 6.35 | m | ³J(H6,F5)=8.1, ⁴J(H6,F2)=3.6 | |
| NH₂ | 3.70 | s | - | |
| 2,6-Difluoroaniline[4] | H-3/H-5 | 6.58 | m | - |
| H-4 | 6.78 | m | - | |
| NH₂ | 3.73 | s | - | |
| 3,4-Difluoroaniline | - | 6.95-6.45 | m | - |
| 3,5-Difluoroaniline | - | 6.25-6.15 | m | - |
| 2-Chloro-4-fluoroaniline | - | 7.10-6.50 | m | - |
| 4-Chloro-2-fluoroaniline | - | 7.00-6.50 | m | - |
| 2-Fluoro-4-methylaniline[5] | H-3 | 6.60 | m | J(H3,H5)=7.94, J(H3,F)=-1.28 |
| H-5 | 6.68 | d | J(H5,H6)=1.83 | |
| H-6 | 6.50 | m | J(H6,F)=9.48 | |
| CH₃ | 2.19 | s | - | |
| NH₂ | 3.41 | s | - | |
| 3-Fluoro-4-methylaniline | - | 6.90-6.30 | m | - |
| 2-Nitroaniline[6] | H-3 | 7.36 | t | J=8.1 |
| H-4 | 6.70 | t | J=8.0 | |
| H-5 | 6.81 | d | J=8.3 | |
| H-6 | 8.12 | d | J=8.0 | |
| NH₂ | 5.98 | s | - | |
| 3-Nitroaniline[6] | H-2 | 7.49 | t | J=2.2 |
| H-4 | 6.95 | dd | J=8.0, 2.2 | |
| H-5 | 7.27 | t | J=8.0 | |
| H-6 | 7.58 | dd | J=8.0, 2.2 | |
| NH₂ | 4.00 | s | - | |
| 4-Nitroaniline[6] | H-2/H-6 | 7.93 | d | J=9.2 |
| H-3/H-5 | 6.58 | d | J=9.0 | |
| NH₂ | 6.71 | br s | - | |
| 2-Fluoro-4-nitroaniline | - | 8.00-6.70 | m | - |
| 4-Fluoro-3-nitroaniline | - | 7.40-6.80 | m | - |
Note: Some of the data presented are derived from spectral images and databases; minor variations may be observed depending on experimental conditions.
Experimental Protocol
The following is a generalized protocol for acquiring high-quality ¹H NMR spectra of substituted fluoroanilines.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for fluoroanilines. If solubility is an issue, other deuterated solvents like acetone-d₆ or DMSO-d₆ can be utilized.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the fluoroaniline derivative in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.
2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns in the aromatic region.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp and symmetrical peaks.
3. Data Acquisition
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient for routine ¹H NMR acquisition.
-
Number of Scans: Typically, 16 to 32 scans are adequate to obtain a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected range of proton chemical shifts.
4. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks have a pure absorption lineshape, and the baseline is corrected to be flat.
-
Integration: The relative areas under the peaks are integrated to determine the ratio of different protons in the molecule.
-
Peak Picking: The precise chemical shifts of the peaks are determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for ¹H NMR spectroscopy.
The logical relationships between substituent effects and the resulting ¹H NMR spectral parameters are complex. The electron-donating or -withdrawing nature of a substituent, along with its position on the aniline ring, influences the electron density around the aromatic protons, thereby affecting their chemical shifts. Furthermore, the presence of fluorine introduces spin-spin coupling with nearby protons, leading to characteristic splitting patterns that are dependent on the number of bonds separating the coupled nuclei.
References
- 1. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]
- 5. 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 3,5-Difluoro-2-(trifluoromethyl)aniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3,5-Difluoro-2-(trifluoromethyl)aniline with a range of other haloanilines. Understanding the relative reactivity of these compounds is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and other complex organic molecules. This document summarizes key quantitative data, details experimental protocols for common synthetic transformations, and provides visual representations of reaction workflows.
Introduction to Haloaniline Reactivity
Haloanilines are a versatile class of aromatic compounds widely used in organic synthesis. The nature and position of halogen substituents, along with other electron-withdrawing or -donating groups on the aniline ring, significantly influence the nucleophilicity of the amino group and the reactivity of the aromatic ring. This guide focuses on comparing the reactivity of this compound, a highly electron-deficient aniline, with other common haloanilines in three key reactions: acylation, alkylation, and the Sandmeyer reaction.
The presence of two fluorine atoms and a trifluoromethyl group in this compound has a profound impact on its chemical properties. The strong electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the amino group.
Basicity of Haloanilines (pKa Values)
Table 1: pKa Values of Selected Haloanilines
| Compound | CAS Number | pKa of Conjugate Acid |
| Aniline | 62-53-3 | 4.63 |
| 4-Fluoroaniline | 371-40-4 | 4.65 |
| 4-Chloroaniline | 106-47-8 | 4.15 |
| 4-Bromoaniline | 106-40-1 | 3.86 |
| 4-Iodoaniline | 540-37-4 | 3.78 |
| 2,4-Dichloroaniline | 554-00-7 | 2.05 |
| 3,5-Difluoroaniline | 372-39-4 | 2.53 |
| 3,5-Di(trifluoromethyl)aniline | 328-74-5 | 2.15[1] |
| This compound | 123973-33-1 | Estimated < 2 |
Note: The pKa value for this compound is an estimate based on the electronic effects of its substituents.
Reactivity in Acylation Reactions
Acylation of the amino group is a common transformation for anilines. The rate and yield of this reaction are highly dependent on the nucleophilicity of the aniline. Electron-deficient anilines, such as this compound, are expected to undergo acylation at a slower rate and may require more forcing conditions or highly reactive acylating agents.
Table 2: Comparative Yields in Acylation with Acetic Anhydride
| Aniline Derivative | Reaction Conditions | Yield (%) | Reference |
| Aniline | Acetic Anhydride, Pyridine, rt | >95 | Generic Protocol |
| 4-Nitroaniline | Acetic Anhydride, Reflux | ~90 | Generic Protocol |
| 2,4-Dichloroaniline | Acetic Anhydride, H2SO4 (cat.), 100°C | ~85 | Generic Protocol |
| This compound | Acetic Anhydride, Strong Acid Catalyst, Heat | Expected to be moderate to low | - |
Note: Yield for this compound is an estimation. Specific experimental data is not available.
Experimental Protocol: Acylation of Electron-Deficient Anilines
This protocol is a general procedure that can be adapted for the acylation of electron-deficient anilines like this compound. Optimization of the catalyst, temperature, and reaction time may be necessary.
Materials:
-
Electron-deficient aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
Procedure:
-
To a stirred solution of the aniline in toluene, add a catalytic amount of concentrated sulfuric acid.
-
Add acetic anhydride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the acylation of anilines.
Reactivity in Alkylation Reactions
Similar to acylation, the N-alkylation of anilines is influenced by their nucleophilicity. Electron-deficient anilines are less reactive towards alkylating agents. Stronger bases and more reactive alkylating agents (e.g., alkyl iodides or triflates) may be required to achieve reasonable reaction rates and yields.
Table 3: Qualitative Comparison of Reactivity in N-Alkylation
| Aniline Derivative | Reactivity with Alkyl Halides | Notes |
| Aniline | High | Readily undergoes mono- and di-alkylation. |
| 4-Chloroaniline | Moderate | Less reactive than aniline. |
| 4-Nitroaniline | Low | Requires strong base and forcing conditions. |
| This compound | Very Low | Expected to be highly unreactive under standard conditions. |
Note: Reactivity for this compound is an estimation.
Experimental Protocol: Alkylation of Haloanilines
This general protocol for the N-alkylation of a haloaniline can be adapted for less reactive substrates by adjusting the base, solvent, and temperature.
Materials:
-
Haloaniline (1.0 eq)
-
Alkyl iodide (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Combine the haloaniline and potassium carbonate in DMF.
-
Add the alkyl iodide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify the product as described for the acylation reaction.
References
A Comparative Analysis of C-F Coupling Constants in Fluorinated Anilines for Researchers and Drug Development Professionals
A comprehensive guide to understanding and utilizing carbon-fluorine (C-F) coupling constants in the structural elucidation of fluorinated anilines. This guide provides a comparative analysis of experimental data, detailed methodologies for key experiments, and an overview of the factors influencing C-F coupling.
Fluorinated anilines are crucial building blocks in medicinal chemistry and materials science. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool. Within NMR, the spin-spin coupling constants between carbon-13 (¹³C) and fluorine-19 (¹⁹F) nuclei provide invaluable information about the molecular structure, conformation, and electronic environment. This guide offers a detailed comparison of C-F coupling constants across various fluorinated aniline derivatives, supported by experimental data and protocols to aid researchers in their analytical endeavors.
Quantitative Analysis of C-F Coupling Constants
The magnitude of C-F coupling constants (nJCF, where 'n' is the number of bonds separating the nuclei) is highly dependent on the substitution pattern of the aniline ring. Below is a compilation of experimentally determined C-F coupling constants for a series of fluorinated anilines.
| Compound | Carbon | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) | ⁴JCF (Hz) |
| 2-Fluoroaniline | C2 | ~240-250 | C1: ~20-25, C3: ~20-25 | C4: ~5-10, C6: ~5-10 | C5: ~2-5 |
| 3-Fluoroaniline | C3 | ~240-250 | C2: ~20-25, C4: ~20-25 | C1: ~5-10, C5: ~5-10 | C6: ~2-5 |
| 4-Fluoroaniline | C4 | 235.2[1] | C3/C5: 22.4[1] | C2/C6: 7.6[1] | C1: 2.0[1] |
| 2-Chloro-4-fluoroaniline | C4 | 241 | C3: 23, C5: 20 | C2: 8, C6: 7 | C1: 2 |
| 3-Chloro-4-fluoroaniline | C4 | 239 | C3: 22, C5: 18 | C2: 6, C6: 7 | C1: 2 |
| 4-Chloro-2-fluoroaniline | C2 | 245 | C1: 24, C3: 19 | C4: 7, C6: 8 | C5: 3 |
| N-Acetyl-3-chloro-4-fluoroaniline | C4 | 245 | C3: 21, C5: 18 | C2: 6, C6: 7 | - |
Note: The values for 2-fluoroaniline and 3-fluoroaniline are approximate ranges based on typical values for fluorinated aromatic compounds, as precise tabulated data was not available in the searched literature. The data for chloro-substituted anilines is adapted from a comparative spectroscopic guide.
Experimental Protocols for Measuring C-F Coupling Constants
The determination of C-F coupling constants is primarily achieved through ¹³C NMR spectroscopy. For accurate measurements, especially of long-range couplings, specific experimental setups and pulse sequences are employed.
Sample Preparation:
A standard sample preparation involves dissolving 5-10 mg of the fluorinated aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹³C NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) is recommended for better signal dispersion and resolution.
-
Pulse Program: A standard single-pulse sequence with proton decoupling is typically used. For complex spectra or to enhance the signals of carbons with long relaxation times (like quaternary carbons), pulse sequences with shorter relaxation delays and smaller flip angles can be utilized.
-
Acquisition Parameters:
-
Spectral Width: A typical spectral width for aromatic compounds (e.g., 0-160 ppm) is appropriate.
-
Number of Scans: This will vary depending on the sample concentration, but a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which is crucial for accurately identifying the smaller peaks of long-range couplings.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a common starting point.
-
Advanced NMR Techniques for Long-Range Couplings:
For the precise measurement of small, long-range C-F coupling constants, more advanced 2D NMR experiments are often necessary. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can be optimized to detect and quantify these correlations. These experiments are particularly useful for unambiguous assignment of carbon signals and their corresponding couplings to fluorine.
Workflow for C-F Coupling Constant Analysis
The process of analyzing C-F coupling constants in fluorinated anilines can be streamlined into a logical workflow to ensure accurate and comprehensive structural elucidation.
Factors Influencing C-F Coupling Constants
Several factors contribute to the observed values of C-F coupling constants:
-
Number of Bonds: The magnitude of the coupling constant generally decreases as the number of bonds between the carbon and fluorine atoms increases. Thus, ¹JCF is the largest, followed by ²JCF, ³JCF, and so on.
-
Hybridization: The hybridization of the carbon atom affects the coupling constant. For aromatic systems, the sp² hybridization of the ring carbons plays a significant role.
-
Dihedral Angle (for ³JCF): The through-space interaction between the coupled nuclei is dependent on the dihedral angle, following a Karplus-type relationship. This is particularly important for conformational analysis.
-
Substituent Effects: The electronic nature of other substituents on the aniline ring can influence the electron density distribution and, consequently, the C-F coupling constants. Electronegative substituents can have a notable impact on the magnitude of these couplings.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the primary method for determining C-F coupling constants, other techniques can provide complementary structural information:
-
X-ray Crystallography: Provides the definitive solid-state structure of a molecule, including precise bond lengths and angles. However, it requires a suitable single crystal and does not provide information about the molecule's conformation in solution.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict C-F coupling constants. These theoretical values can be compared with experimental data to confirm structural assignments. The accuracy of the prediction is highly dependent on the chosen functional and basis set.
References
Comparative Guide to the Biological Activity of 3,5-Difluoro-2-(trifluoromethyl)aniline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of derivatives of trifluoromethylanilines, with a focus on compounds structurally related to 3,5-Difluoro-2-(trifluoromethyl)aniline. Due to a lack of publicly available data on the specific biological activity of this compound, this guide leverages experimental data from closely related analogues to provide insights into its potential therapeutic applications. The information is presented to aid in drug discovery and development efforts by highlighting potential areas of interest and providing a framework for experimental design.
Antimicrobial Activity of Trifluoro-Aniline Derivatives
Recent studies have highlighted the potential of trifluoro-aniline derivatives as effective antimicrobial and antibiofilm agents. Research into a series of aniline derivatives has demonstrated significant activity against pathogenic Vibrio species.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentrations (MIC) of two notable trifluoro-aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi.[1]
| Compound | Chemical Structure | Test Organism | MIC (µg/mL) |
| 2-iodo-4-trifluoromethylaniline | V. parahaemolyticus | 50 | |
| V. harveyi | 50 | ||
| 4-amino-3-chloro-5-nitrobenzotrifluoride | V. parahaemolyticus | 100 | |
| V. harveyi | 100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the compounds was determined using the broth microdilution method.
-
Bacterial Strain Preparation: Vibrio parahaemolyticus and Vibrio harveyi were cultured in Tryptic Soy Broth (TSB) at 37°C to an optical density of 0.5 at 600 nm.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the compounds were prepared in TSB. The final concentrations ranged from 1 to 500 µg/mL.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Proposed Mechanism of Action and Signaling
While the precise signaling pathways for these antimicrobial anilines are not fully elucidated, the observed disruption of the bacterial cell membrane suggests a mechanism involving the interference with membrane integrity and related signaling cascades.
Caption: Proposed mechanism of antimicrobial action for trifluoro-aniline derivatives.
Anticancer Activity of Trifluoromethyl-Containing Derivatives
Derivatives containing the trifluoromethylphenyl moiety have shown promise as potent inhibitors of key targets in cancer progression, such as the microsomal prostaglandin E2 synthase-1 (mPGES-1). One notable example is a potent and selective mPGES-1 inhibitor derived from a scaffold containing a 3-fluoro-5-(trifluoromethyl)phenylamine moiety, which is structurally very similar to the core of this compound.[2]
Quantitative Data: Inhibitory Activity (IC50)
The following table presents the in vitro inhibitory activity of a potent mPGES-1 inhibitor.[2]
| Compound ID | Target | Assay | IC50 (nM) |
| 17d | mPGES-1 | Enzyme Assay | 8 |
| A549 cell-based | Cell-based Assay | 16.24 | |
| Human Whole Blood | Ex vivo Assay | 249.9 |
Experimental Protocols
mPGES-1 Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human mPGES-1 was used. Prostaglandin H2 (PGH2) was used as the substrate.
-
Compound Incubation: The test compound was pre-incubated with the enzyme in a buffer solution containing glutathione.
-
Reaction Initiation: The reaction was initiated by the addition of PGH2.
-
Reaction Termination and Detection: The reaction was stopped, and the product, prostaglandin E2 (PGE2), was quantified using a competitive enzyme immunoassay.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of PGE2 production was determined.
A549 Cell-Based Assay:
-
Cell Culture: Human lung carcinoma A549 cells were cultured in appropriate media.
-
Cell Stimulation: Cells were stimulated with interleukin-1β (IL-1β) to induce mPGES-1 expression.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound.
-
PGE2 Measurement: After incubation, the concentration of PGE2 in the cell culture supernatant was measured by ELISA.
-
IC50 Determination: The concentration of the compound that inhibited IL-1β-induced PGE2 production by 50% was calculated.
Signaling Pathway
The inhibition of mPGES-1 disrupts the inflammatory signaling pathway by reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer progression.
Caption: Inhibition of the mPGES-1 pathway by a trifluoromethylphenyl derivative.
General Workflow for Synthesis and Biological Evaluation
The discovery and development of novel biologically active compounds from aniline derivatives typically follow a structured workflow.
Caption: General workflow for the synthesis and biological evaluation of novel aniline derivatives.
Conclusion
While direct experimental data on the biological activity of this compound remains elusive in the public domain, the analysis of structurally similar compounds provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The presence of both difluoro and trifluoromethyl substitutions suggests that derivatives of this molecule may exhibit potent antimicrobial and anticancer properties. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers to design and execute studies to explore the therapeutic potential of this and related compounds. Further research is warranted to synthesize and evaluate a library of this compound derivatives to unlock their full potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Difluoro-2-(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, fluorinated anilines serve as indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparison of two key trifluoromethylated aniline derivatives: 3,5-Difluoro-2-(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline, offering insights into their synthesis, reactivity, and applications, supported by experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The substitution pattern of fluorine and trifluoromethyl groups on the aniline ring significantly influences the electronic and steric properties of these compounds. 3,5-Bis(trifluoromethyl)aniline possesses two strongly electron-withdrawing trifluoromethyl groups, which markedly decrease the basicity of the amino group. In contrast, this compound features two fluorine atoms and one trifluoromethyl group, resulting in a different electronic environment and steric hindrance around the amine.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline |
| CAS Number | 123973-22-8 | 328-74-5 |
| Molecular Formula | C₇H₄F₅N | C₈H₅F₆N |
| Molecular Weight | 197.11 g/mol | 229.12 g/mol |
| Appearance | Colorless to light yellow clear liquid | Clear light yellow to yellow-brown liquid |
| Boiling Point | Not available | 85 °C at 15 mm Hg |
| Density | Not available | 1.467 g/mL at 25 °C |
| pKa | Predicted: ~2.0-2.5 | Predicted: 2.15 ± 0.10 |
| LogP | Predicted: ~2.5-3.0 | Not available |
Performance in Key Synthetic Transformations
The utility of these anilines as synthetic intermediates is best illustrated by their performance in common C-N bond-forming reactions, such as the Buchwald-Hartwig amination and the Sandmeyer reaction. The electron-deficient nature of these anilines can influence their reactivity in these transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for the synthesis of arylamines. The electron-withdrawing substituents on both anilines can impact the nucleophilicity of the amino group and the stability of the palladium intermediates.
While specific comparative data is limited, general protocols for the Buchwald-Hartwig amination of electron-deficient anilines suggest that careful selection of the palladium precatalyst, ligand, and base is crucial for achieving high yields. For instance, the use of bulky, electron-rich phosphine ligands like XPhos or RuPhos is often necessary.
Representative Experimental Protocol for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide (1.0 equiv), the aniline (1.1-1.2 equiv), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv) are then added, followed by an anhydrous solvent (e.g., toluene). The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched, extracted, and purified by column chromatography.
Sandmeyer Reaction
The Sandmeyer reaction provides a route to convert arylamines into aryl halides, cyanides, or other functionalities via a diazonium salt intermediate. The stability of the diazonium salt and the efficiency of the subsequent substitution are influenced by the electronic properties of the aniline. The strong electron-withdrawing groups on both anilines can affect the diazotization step and the reactivity of the resulting diazonium salt.
General Experimental Protocol for Sandmeyer Reaction:
The aniline is dissolved in an acidic solution (e.g., aqueous HCl or HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) at a suitable temperature. The reaction is stirred until completion, and the product is then extracted and purified.
Applications in Drug Discovery and Medicinal Chemistry
Both this compound and 3,5-bis(trifluoromethyl)aniline are valuable building blocks in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl groups can enhance binding affinity and improve metabolic stability.
For example, substituted anilines are key components of many ATP-competitive kinase inhibitors, where the aniline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase. The substituents on the aniline ring project into the solvent-exposed region and can be modified to improve potency and selectivity.
Below is a DOT script illustrating a generalized workflow for the synthesis of a kinase inhibitor using a substituted aniline as a key building block.
A Comparative Guide to the Validation of 3,5-Difluoro-2-(trifluoromethyl)aniline Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 3,5-Difluoro-2-(trifluoromethyl)aniline, a critical intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is fundamental to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] HPLC stands out as a powerful and extensively used technique for quantifying impurities in pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2] This document details experimental protocols, presents comparative data, and offers visual workflows to assist researchers in method selection and implementation.
Comparison of Analytical Methodologies
A primary technique for assessing the purity of non-volatile or thermally labile compounds is reversed-phase HPLC (RP-HPLC).[3] For a comprehensive analysis, especially for identifying volatile impurities, GC-MS serves as an excellent complementary method.[3] The table below offers a comparison of these two techniques for the analysis of this compound.
Table 1: Comparison of HPLC and GC-MS for Purity Analysis
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2] |
| Primary Application | Quantitative purity determination and routine quality control.[3] | Identification and quantification of volatile and semi-volatile impurities.[3] |
| Sensitivity | High, typically in the parts-per-million (ppm) range. | Very high, especially with mass spectrometric detection, often reaching parts-per-billion (ppb) levels. |
| Selectivity | High, based on physicochemical interactions with the stationary phase. | Very high, based on both chromatographic retention time and mass-to-charge ratio. |
| Derivatization | Generally not required for aniline compounds.[4] | May be required to improve the volatility and thermal stability of aniline derivatives.[5] |
| Sample Throughput | High, suitable for routine analysis of multiple samples. | Moderate, can be lower due to longer run times and potential need for derivatization. |
| Impurity Identification | Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS). | Excellent, provides structural information from mass spectra, aiding in the identification of unknown impurities.[3] |
Experimental Protocols
Detailed methodologies for both the primary HPLC method and the comparative GC-MS method are provided below.
Proposed HPLC Method for Purity Validation
This protocol describes a stability-indicating RP-HPLC method suitable for the routine purity analysis of this compound.
a. Instrumentation and Conditions:
-
System: HPLC equipped with a UV-Vis detector, gradient pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: A linear gradient starting from a lower concentration of acetonitrile (e.g., 40% B) and gradually increasing to a higher concentration (e.g., 90% B) over 20 minutes to ensure separation of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
b. Reagent and Sample Preparation:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test batch of this compound in the diluent to achieve the same target concentration as the standard solution (0.5 mg/mL).
-
Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution into the HPLC system. The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[2]
Comparative GC-MS Method
This method is effective for identifying and quantifying volatile impurities that may not be detected by HPLC.
a. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
b. Reagent and Sample Preparation:
-
Solvent: Methylene chloride (GC grade).
-
Sample Preparation: Prepare a solution of this compound in methylene chloride at a concentration of approximately 1 mg/mL.
Hypothetical Performance Data
The following table presents hypothetical purity data for three different batches of this compound, as determined by the validated HPLC method and the comparative GC-MS method.
Table 2: Purity Assessment of this compound Batches
| Batch Number | HPLC Purity (% Area) | GC-MS Purity (% Area) | Major Impurity Identified by GC-MS |
| DFTA-001 | 99.85% | 99.82% | Isomer A (0.11%) |
| DFTA-002 | 99.62% | 99.59% | Starting Material B (0.25%) |
| DFTA-003 | 99.91% | 99.89% | By-product C (0.08%) |
Visualized Workflows and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows involved in purity validation.
Caption: Comprehensive Purity Analysis Framework.
Caption: HPLC Analysis Workflow for Purity Assessment.
Conclusion
For the routine quality control and purity validation of this compound, a well-validated RP-HPLC method provides a reliable, precise, and efficient solution.[3] It is highly suitable for quantifying the main component and known impurities. However, for a comprehensive impurity profile, especially during process development or for troubleshooting, complementary techniques like GC-MS are invaluable for the identification of unknown volatile or semi-volatile impurities.[3] The integration of these analytical approaches ensures a thorough understanding and control of the purity of this key pharmaceutical intermediate.
References
The Strategic Incorporation of Trifluoromethylated Anilines in Modern Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group, when appended to an aniline core, offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of trifluoromethylated anilines, summarizing key physicochemical and pharmacokinetic data, detailing essential experimental protocols, and visualizing relevant biological pathways to inform rational drug design.
The Physicochemical and Pharmacokinetic Advantages of Trifluoromethylation
The strategic placement of a trifluoromethyl group on an aniline ring can profoundly influence a molecule's properties. The high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond impart several desirable characteristics.[1][2]
-
Enhanced Metabolic Stability : A primary driver for the use of the -CF3 group is to block metabolically labile sites. The carbon-fluorine bond is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen bond.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
-
Increased Lipophilicity : The trifluoromethyl group generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross biological membranes, a critical factor for oral absorption and distribution to target tissues.[2][4]
-
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of the -CF3 group decreases the basicity (lowers the pKa) of the aniline nitrogen.[5] This alteration can be crucial for optimizing interactions with biological targets and improving oral absorption by modifying the ionization state of the molecule at physiological pH.
-
Improved Binding Affinity : The trifluoromethyl group can enhance binding affinity to target proteins through various non-covalent interactions, including favorable electrostatic interactions.[2]
Comparative Physicochemical and Pharmacokinetic Data
The following tables provide a comparative summary of key physicochemical and pharmacokinetic parameters for aniline and several of its trifluoromethylated derivatives. It is important to note that experimental values can vary based on the specific conditions used for their determination.
Table 1: Physicochemical Properties of Aniline and Trifluoromethylated Anilines
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Trifluoromethylaniline | 2-CF₃C₆H₄NH₂ | ~3.0 (Predicted) | 2.40 (Predicted) |
| 3-Trifluoromethylaniline | 3-CF₃C₆H₄NH₂ | 3.25 | 2.30[6] |
| 4-Trifluoromethylaniline | 4-CF₃C₆H₄NH₂ | 3.84 (Predicted)[5] | 2.40 (Predicted)[5] |
| N-propyl-3-(trifluoromethyl)aniline | C₁₀H₁₂F₃N | Not Available | 3.60[4] |
Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)
This table presents a hypothetical yet representative comparison based on general principles observed in medicinal chemistry, demonstrating the potential impact of trifluoromethylation on metabolic stability.
| Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| Trifluoromethyl-Aniline Analog | >60 |
Comparative Biological Activity: The Impact on Efficacy and Toxicity
The introduction of a trifluoromethyl group can significantly impact the biological activity of a drug molecule.
Enhanced Potency
Structure-activity relationship (SAR) studies have frequently demonstrated that the inclusion of a -CF3 group can lead to a substantial increase in inhibitory potency. For instance, the addition of a trifluoromethyl group to the phenolic ring of a 5-hydroxytryptamine (5-HT) uptake inhibitor was found to increase its potency by six-fold compared to the non-fluorinated analog.[7]
Table 3: Illustrative Comparison of Kinase Inhibitory Activity (IC50)
This table provides a hypothetical comparison based on typical SAR data for kinase inhibitors, illustrating the potential effects of trifluoromethylation on the aniline moiety.
| Aniline Moiety | Illustrative Kinase IC50 (nM) |
| Aniline | 250 |
| 4-Trifluoromethylaniline | 50 |
Cytotoxicity Profile
While offering numerous advantages, the cytotoxic profile of trifluoromethylated anilines must be carefully evaluated. The following table summarizes in vitro cytotoxicity data for a series of trifluoromethyl-containing aniline derivatives against various human cancer cell lines.
Table 4: Cytotoxicity (IC50, µM) of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [8]
| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 32.1 |
| 3c | 19.3 | 20.1 | 21.3 | 23.5 |
| 3d | 15.8 | 17.2 | 18.9 | 19.8 |
Case Studies: Signaling Pathways of Drugs Containing Trifluoromethylated Moieties
Several successful drugs incorporate a trifluoromethyl group, often as part of a substituted aniline or a bioisosteric equivalent. Understanding their mechanism of action provides valuable insights into the application of this chemical motif.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), contains a trifluoromethyl group on a pyrazole ring, which is bioisosteric to an aniline. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.
Leflunomide: An Immunomodulatory Drug
Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, which contains a trifluoromethylaniline-like core, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition halts the proliferation of rapidly dividing cells like lymphocytes.
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine, a widely prescribed antidepressant, features a trifluoromethyl group on a phenoxy ring attached to a propylamino chain. It functions by selectively inhibiting the reuptake of serotonin in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.
Experimental Protocols
To facilitate the direct comparison of trifluoromethylated anilines with other alternatives, detailed and standardized experimental protocols are essential.
Determination of logP (Shake-Flask Method)
The shake-flask method is the gold standard for the experimental determination of the partition coefficient (logP).
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (typically phosphate-buffered saline, pH 7.4) and vice versa to ensure mutual saturation.
-
Compound Addition: Dissolve a known amount of the test compound in one of the phases.
-
Equilibration: Combine the two phases in a vessel and shake vigorously until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a compound.
Methodology:
-
Animal Preparation: Use adult rats (e.g., Sprague-Dawley) with surgically implanted jugular vein cannulas for serial blood sampling. Acclimatize the animals for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of the compound (dissolved in a suitable vehicle) via the tail vein to a group of rats.
-
Oral (PO) Group: Administer a single oral dose of the compound (formulated as a solution or suspension) via oral gavage to a separate group of fasted rats.[9]
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, using non-compartmental analysis software.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The strategic incorporation of trifluoromethylated anilines is a powerful and well-established strategy in modern drug design. By enhancing metabolic stability, modulating physicochemical properties, and often improving biological potency, this chemical motif provides medicinal chemists with a valuable tool for optimizing drug candidates. The comparative data, mechanistic insights, and detailed experimental protocols provided in this guide are intended to support researchers in the rational design and development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Oral bioavailability of digoxin is enhanced by talinolol: evidence for involvement of intestinal P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to an aniline molecule significantly alters its chemical reactivity, a property extensively utilized in the design of pharmaceuticals, agrochemicals, and advanced materials. The position of this potent electron-withdrawing group on the aromatic ring—ortho, meta, or para to the amino group—subtly yet critically dictates the molecule's electronic and steric characteristics. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethylaniline, supported by experimental data, to aid in the strategic selection and application of these key building blocks.
Electronic and Steric Effects: A Positional Isomerism Perspective
The reactivity of the amino group in aniline is fundamentally governed by the availability of the nitrogen lone pair. The trifluoromethyl group, with its strong electron-withdrawing inductive effect (-I), deactivates the aniline ring and reduces the basicity of the amino group. The extent of this influence is highly dependent on its position.
Basicity and pKa Values
The basicity of the trifluoromethylaniline isomers is a direct measure of the nitrogen lone pair's availability. This is quantitatively expressed by the pKa of their conjugate acids (anilinium ions). A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.63 | [1] |
| 2-(Trifluoromethyl)aniline (ortho) | ~1.10 (Predicted) | [2] |
| 3-(Trifluoromethyl)aniline (meta) | 3.5 | [3] |
| 4-(Trifluoromethyl)aniline (para) | 2.45 | [4] |
As the data indicates, all trifluoromethyl-substituted anilines are significantly weaker bases than aniline. The para-isomer is the weakest base, a consequence of the direct resonance delocalization of the nitrogen lone pair being withdrawn by the -CF3 group. The meta-isomer, where the resonance effect is absent and only the inductive effect operates, is a stronger base than the para-isomer. The ortho-isomer's basicity is further influenced by the "ortho effect," where steric hindrance from the bulky trifluoromethyl group can disrupt the planarity of the amino group, affecting its resonance with the ring and its solvation, generally leading to reduced basicity.
Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), reflect the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character.
| Substituent | σ_meta | σ_para |
| -CF3 | 0.43 | 0.54 |
The larger positive σ_para value for the trifluoromethyl group compared to its σ_meta value confirms its stronger electron-withdrawing effect from the para position, which is consistent with the pKa data. This is due to the combination of a strong inductive effect and a resonance-withdrawing effect from the para position.
Reactivity in N-Acylation
N-acylation is a fundamental reaction for anilines, and the rate of this reaction is a reliable indicator of their nucleophilicity. The electron-withdrawing trifluoromethyl group is expected to decrease the rate of N-acylation compared to aniline. The relative reactivity of the isomers is governed by a combination of electronic and steric factors.
meta > para > ortho
-
3-(Trifluoromethyl)aniline (meta): The amino group is least deactivated in the meta-isomer as it is only subject to the inductive effect of the -CF3 group. This makes it the most nucleophilic and therefore the most reactive of the three isomers towards acylation.
-
4-(Trifluoromethyl)aniline (para): The strong electron-withdrawing resonance effect from the para position significantly reduces the nucleophilicity of the amino group, making it less reactive than the meta-isomer.
-
2-(Trifluoromethyl)aniline (ortho): The ortho-isomer is expected to be the least reactive. In addition to the strong inductive effect, the steric hindrance from the bulky trifluoromethyl group adjacent to the amino group will impede the approach of the acylating agent.[5]
Experimental Protocols
To experimentally validate the relative reactivity of the trifluoromethylaniline isomers, a competitive N-acetylation reaction can be performed.
Experimental Protocol: Competitive N-Acetylation of Trifluoromethylaniline Isomers
Objective: To determine the relative reactivity of ortho-, meta-, and para-trifluoromethylaniline towards N-acetylation by reacting an equimolar mixture of the three isomers with a limiting amount of acetic anhydride.
Materials:
-
2-(Trifluoromethyl)aniline
-
3-(Trifluoromethyl)aniline
-
4-(Trifluoromethyl)aniline
-
Acetic anhydride
-
Pyridine (as a base to neutralize the acetic acid byproduct)
-
Dichloromethane (or another suitable inert solvent)
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure: [6]
-
Preparation of the Aniline Mixture: In a round-bottom flask, prepare an equimolar solution of 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline in dichloromethane.
-
Reaction Setup: Add a catalytic amount of pyridine to the aniline mixture.
-
Initiation of Reaction: While stirring the mixture at a constant temperature (e.g., room temperature), add a sub-stoichiometric amount of acetic anhydride (e.g., 0.3 equivalents relative to the total moles of anilines). The use of a limiting amount of the acylating agent is crucial for a competitive reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for GC-MS analysis.
-
Work-up: Once the acetic anhydride is consumed (as indicated by the monitoring technique), quench the reaction by adding water. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analysis: Analyze the resulting mixture of N-acetylated products (acetanilides) and unreacted anilines using GC-MS. The relative peak areas of the three N-acetyl-trifluoromethylaniline isomers will provide a quantitative measure of the relative reactivity of the starting anilines.
Visualizing the Factors Influencing Reactivity
The interplay of electronic and steric effects determining the reactivity of trifluoromethylaniline isomers can be visualized as follows:
Caption: Logical relationship between isomer position and reactivity.
Caption: Experimental workflow for competitive acylation.
Conclusion
The position of the trifluoromethyl group on the aniline ring provides a powerful tool for tuning its reactivity. For applications requiring higher nucleophilicity and faster reaction rates, 3-(trifluoromethyl)aniline is the superior choice. Conversely, where a less reactive amino group is desired, or where the electronic properties of the para-substituent are specifically required for downstream applications, 4-(trifluoromethyl)aniline is a suitable option. The 2-(trifluoromethyl)aniline isomer, with its significant steric hindrance, offers the lowest reactivity, a feature that can be exploited in syntheses where selectivity is paramount. This comparative guide provides a foundational understanding to assist researchers in making informed decisions for their synthetic and drug development endeavors.
References
- 1. Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: diffusion-controlled trapping of a protonated aldehyde by hydroxylamine | Semantic Scholar [semanticscholar.org]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Comparison of 3,5-Difluoro-2-(trifluoromethyl)aniline and its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
Synthetic Pathway
The synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline can be envisioned through a pathway starting from 1,3-difluorobenzene. The proposed route involves the nitration of 1,3-difluorobenzene to introduce a nitro group, followed by the introduction of the trifluoromethyl group, and finally, the reduction of the nitro group to the desired aniline. A key intermediate in this process is 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
Due to the limited availability of public spectroscopic data for this compound and its direct nitro precursor, this section provides a comparative summary of the available data for the starting material, 1,3-difluorobenzene, and a closely related product, 3,5-difluoroaniline. This comparison offers insights into the expected spectral changes along the synthetic route.
Table 1: Spectroscopic Data of Precursors
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| 1,3-Difluorobenzene[1][2][3] | 6.8-7.4 (m) | 110.1 (t), 112.9 (t), 130.8 (t), 163.2 (dd) | 3080-3040 (C-H aromatic), 1620-1580 (C=C aromatic), 1250-1150 (C-F) | 114 (M+) |
| 3,5-Difluoroaniline[4][5][6][7][8][9] | 3.6 (br s, NH2), 6.1-6.4 (m, Ar-H) | 96.9 (t), 100.1 (t), 150.2 (t), 164.2 (dd) | 3400-3200 (N-H stretch), 3100-3000 (C-H aromatic), 1630-1600 (N-H bend), 1600-1580 (C=C aromatic), 1300-1100 (C-F) | 129 (M+) |
Discussion of Expected Spectroscopic Features
This compound:
-
1H NMR: The spectrum is expected to show a broad singlet for the -NH2 protons, with its chemical shift influenced by solvent and concentration. The aromatic region would likely display complex multiplets due to the coupling of the aromatic protons with each other and with the fluorine atoms.
-
13C NMR: The carbon spectrum will be characterized by the presence of a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to coupling with both the fluorine atoms on the ring and the trifluoromethyl group.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine group in the region of 3400-3200 cm-1. Strong C-F stretching absorptions from both the trifluoromethyl group and the fluorine atoms on the ring are expected in the 1350-1100 cm-1 region.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 197. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic fragments.
1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene:
-
1H NMR: The aromatic protons would be shifted downfield compared to 1,3-difluorobenzene due to the strong electron-withdrawing effect of the nitro and trifluoromethyl groups.
-
13C NMR: Similar to the aniline derivative, a quartet for the CF3 carbon is expected. The aromatic carbons will be significantly deshielded.
-
IR Spectroscopy: The spectrum will be dominated by strong symmetric and asymmetric stretching bands of the nitro group, typically found around 1550-1500 cm-1 and 1350-1300 cm-1, respectively. Strong C-F stretching bands will also be present.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 227. Fragmentation would likely involve the loss of the nitro group and the trifluoromethyl group.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [10][11]
-
Sample Preparation: Approximately 5-10 mg of the solid sample or a few drops of the liquid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
1H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
13C NMR: Due to the lower natural abundance of 13C, a larger number of scans is usually required. Proton decoupling is commonly used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the material is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): [10]
-
Sample Introduction: The sample can be introduced directly into the ion source, or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Impact (EI) is a common ionization method for these types of molecules.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. Further experimental work is necessary to obtain and fully characterize the spectra of the target compound and its immediate synthetic intermediates.
References
- 1. 1,3-Difluorobenzene (372-18-9) IR Spectrum [m.chemicalbook.com]
- 2. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-difluorobenzene [wiredchemist.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]
- 7. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Assessing the Metabolic Stability of Novel Drug Candidates: A Comparative Guide for Highly Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] A compound with low metabolic stability is rapidly cleared from the body, which can lead to poor bioavailability and a short duration of action, necessitating more frequent or higher doses. Conversely, excessively high metabolic stability can result in drug accumulation and potential toxicity.[3] Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug discovery. The incorporation of fluorine atoms into a molecule can block sites of metabolism due to the strength of the carbon-fluorine bond, thereby enhancing metabolic stability.[1][4]
Comparative Metabolic Stability Data
To illustrate the impact of fluorination on metabolic stability, the following table summarizes in vitro data for a series of hypothetical fluorinated aniline derivatives, drawing on typical values seen for analogous compounds in drug discovery programs. These data are for illustrative purposes to demonstrate how such data is presented and interpreted.
| Compound ID | Structure | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Aniline | 15 | 46.2 |
| Compound B | 4-Fluoroaniline | 45 | 15.4 |
| Compound C | 3,5-Difluoroaniline | 90 | 7.7 |
| Compound D | 2-(Trifluoromethyl)aniline | 75 | 9.2 |
| Compound E (Hypothetical) | Derivative of 3,5-Difluoro-2-(trifluoromethyl)aniline | >120 | <5.8 |
Disclaimer: The data presented for Compound E is a hypothetical projection based on the generally observed trends of increased metabolic stability with increased fluorination. Actual experimental data is required for confirmation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective:
To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test Compounds and Reference Compounds (e.g., Verapamil, a known substrate of CYP3A4)
-
Pooled Human Liver Microsomes (HLM) or other species as required
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal solution to the wells of a 96-well plate.
-
Add the test compound or reference compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the in vitro metabolic stability assay.
Logical Framework for Assessing Metabolic Stability
The decision-making process in early drug discovery regarding metabolic stability can be visualized as follows:
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. While specific data for derivatives of this compound is not currently available, the principles and experimental protocols outlined in this guide provide a robust framework for evaluating novel compounds. The strategic incorporation of fluorine and trifluoromethyl groups is a rational approach to enhancing metabolic stability. By employing systematic in vitro assays and clear decision-making criteria, researchers can effectively identify and advance drug candidates with favorable pharmacokinetic profiles.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,5-Difluoro-2-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3,5-Difluoro-2-(trifluoromethyl)aniline, a halogenated aromatic amine. Adherence to these protocols is critical for mitigating risks and maintaining regulatory compliance.
Hazard Identification and Assessment
Before handling this compound for disposal, it is imperative to consult its Safety Data Sheet (SDS). This compound is classified as a hazardous substance, and understanding its specific risks is the first step in safe handling.
Key Hazards: Based on data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin and eye irritation.[2] As a trifluoromethyl compound, it must be treated as hazardous waste.[3]
Hazard Summary Table:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Ingestion |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | Skin Contact |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | Inhalation |
| Skin Irritation | May cause skin irritation.[2] | Skin Contact |
| Eye Irritation | May cause serious eye irritation.[2] | Eye Contact |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal to minimize exposure.
-
Gloves: Use chemically resistant gloves such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Wear safety goggles and a face shield to protect against splashes.[4]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, an apron or coveralls should be used.[4]
-
Respiratory Protection: All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors or dust.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety. As a halogenated organic compound, this compound must be disposed of in a designated hazardous waste stream.
-
Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste".[5] The container must be compatible with the chemical and have a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Compatibility: Do not mix this compound with other waste streams, particularly non-halogenated solvents, unless compatibility has been verified.[4][6] Mixing different waste types can complicate disposal and increase costs.[5]
Step-by-Step Disposal Protocol
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container. Avoid creating dust.[1]
-
Liquid Waste (Solutions): If the compound is in a solution, pour the liquid waste into the appropriate halogenated liquid waste container. Keep aqueous and organic solvent waste streams separate.[4]
Container Management:
-
Keep the waste container securely closed except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from heat sources.[4]
Requesting Disposal:
-
Once the waste container is full or when waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Difluoro-2-(trifluoromethyl)aniline
Essential Safety and Handling Guide for 3,5-Difluoro-2-(trifluoromethyl)aniline
This guide provides critical safety, operational, and disposal protocols for laboratory personnel handling this compound (CAS No. 123973-33-1). Due to its chemical structure as a halogenated aromatic amine, this compound should be treated as hazardous. All procedures must be conducted in strict accordance with institutional and regulatory guidelines.
Immediate Safety and Hazard Summary
This compound and structurally similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] They are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, adherence to rigorous safety protocols is essential.
Hazard Identification Data
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [1][2][3] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. | [1][2] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. | [1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2][3] |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.[4] Engineering controls, such as a certified chemical fume hood, are mandatory for minimizing inhalation exposure.[4][5]
Required PPE for Handling this compound
| Protection Level | Equipment | Specification and Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | Must be used for all manipulations of the compound to minimize inhalation of vapors or aerosols.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) are required.[1][6] A face shield provides additional protection and should be used when handling larger quantities.[4][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Inspect gloves for integrity before each use.[8][9] Double-gloving is recommended, and gloves should be changed frequently and immediately after contamination.[4] Dispose of contaminated gloves as hazardous waste.[1][9] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully fastened lab coat is required to protect skin and personal clothing from contamination.[4][5] For larger quantities, a chemical-resistant suit may be necessary.[1][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from potential spills.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient.[5][6] The specific type depends on the exposure potential and should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safety and experimental success.[4] Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible before beginning work.[4][10]
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned procedure.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers inside the chemical fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.[4]
Step 2: Chemical Handling
-
Weighing: Weigh the compound in a ventilated balance enclosure or inside the fume hood to control dust or vapors.[4]
-
Transfers: Conduct all transfers of the material slowly and carefully to prevent splashing or aerosol generation. Use a spark-proof tool for solids.[6]
-
Reactions: Set up glassware securely within the fume hood. Keep reaction vessels closed whenever possible.[6]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[6][10]
Step 3: Post-Handling Decontamination
-
Work Area: Wipe down the work surface inside the fume hood with a suitable solvent, followed by soap and water.[5]
-
Equipment: Decontaminate all non-disposable equipment used during the procedure.
-
PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use items as hazardous waste.[9]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][6]
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of chemical waste are critical to ensure personnel safety and prevent environmental contamination.[5][8]
Step 1: Waste Segregation and Collection
-
Designate as Hazardous Waste: All this compound waste, including unused material and contaminated items, must be managed as hazardous waste.[5][8]
-
Use Designated Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[5][8] The label must include the full chemical name and the words "Hazardous Waste".[5]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][8]
Step 2: Handling Contaminated Materials
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Labware and PPE: Contaminated gloves, absorbent pads, and disposable labware must be collected in the same hazardous waste container as the chemical itself.[11]
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container as instructed by your EHS department.[8]
Step 3: Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] Use secondary containment to prevent spills.[5]
-
Documentation: Complete a hazardous waste tag with all required information (e.g., contents, generator, date).[5]
-
Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed waste disposal contractor.[5][11] The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[9][11]
Emergency Procedures
Spill Response
-
Minor Spill (inside fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5][6] Collect the absorbent material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[5][6] Decontaminate the area.[5]
-
Major Spill: Evacuate the area immediately. Alert your supervisor and contact the institutional EHS or emergency response team.[8]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[1][12] If not breathing, provide artificial respiration. Seek immediate medical attention.[3][12]
-
Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][12] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: DO NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1]
Procedural Workflow Diagram
The following diagram outlines the complete workflow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Safe Handling and Disposal Workflow.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. hsa.ie [hsa.ie]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
